5-Nitrobenzothiazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 507466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitro-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-9(11)5-1-2-7-6(3-5)8-4-12-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUQLELVLDMMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40325441 | |
| Record name | 5-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2942-07-6 | |
| Record name | 2942-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=507466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Nitrobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40325441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 5-Nitrobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Nitrobenzothiazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details a reliable synthetic pathway and provides in-depth analysis of its spectroscopic and physical properties, presented in a format tailored for researchers and professionals in drug development.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a two-step process. The first step involves the synthesis of the precursor, 2-amino-5-nitrobenzothiazole, from readily available starting materials. The subsequent step is a deamination reaction to yield the final product.
Synthesis of 2-amino-5-nitrobenzothiazole
A common and effective method for the synthesis of 2-amino-5-nitrobenzothiazole involves the reaction of 2,4-dinitrochlorobenzene with thiourea.[1]
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 2,4-dinitrochlorobenzene (10.13 g, 0.05 mol) and thiourea (15.2 g, 0.2 mol) is prepared in 50 mL of sulpholane.
-
The reaction mixture is heated to and maintained at a temperature of 110-120 °C with continuous stirring for 12 hours.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled mixture is then poured into 800 mL of water and stirred thoroughly to precipitate the product.
-
The resulting solid is collected by suction filtration and washed with water.
-
The crude product is then purified by recrystallization from dimethylformamide to yield 2-amino-5-nitrobenzothiazole as a yellow powder.
Synthesis of this compound from 2-amino-5-nitrobenzothiazole
The conversion of 2-amino-5-nitrobenzothiazole to this compound is achieved through a diazotization reaction followed by reductive deamination. A standard procedure involves the use of sodium nitrite in an acidic medium to form the diazonium salt, which is then reduced, for example, with hypophosphorous acid.
Experimental Protocol:
-
Diazotization: 2-amino-5-nitrobenzothiazole is dissolved in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.
-
Deamination: The freshly prepared diazonium salt solution is then slowly added to a pre-cooled solution of hypophosphorous acid.
-
The reaction mixture is stirred at low temperature for a period and then allowed to warm to room temperature. The reaction progress can be monitored by the cessation of nitrogen gas evolution.
-
Upon completion, the reaction mixture is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography or recrystallization.
Characterization of this compound
The structural confirmation and purity of the synthesized this compound are established through various analytical techniques, including determination of physical properties and spectroscopic analysis.
Physical Properties
The physical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₄N₂O₂S |
| Molecular Weight | 180.19 g/mol |
| Appearance | Yellow Powder |
| Melting Point | 158.0-167.0 °C |
| CAS Number | 2942-07-6 |
Spectroscopic Data
Detailed spectroscopic analysis provides unequivocal evidence for the structure of this compound.
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.20 | s | 1H | H-2 |
| 9.01 | d, J=2.0 Hz | 1H | H-4 |
| 8.36 | dd, J=8.8, 2.2 Hz | 1H | H-6 |
| 8.11 | d, J=8.6 Hz | 1H | H-7 |
The ¹³C NMR spectrum confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 155.0 (approx.) | C-2 |
| 154.0 (approx.) | C-3a |
| 145.0 (approx.) | C-5 |
| 135.0 (approx.) | C-7a |
| 125.0 (approx.) | C-6 |
| 122.0 (approx.) | C-4 |
| 120.0 (approx.) | C-7 |
Note: Precise peak assignments for ¹³C NMR may require further 2D NMR experiments.
The FTIR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3100 | Aromatic C-H Stretch |
| ~1600, ~1470 | C=C Aromatic Ring Stretch |
| ~1520, ~1340 | Asymmetric & Symmetric NO₂ Stretch |
| ~830 | C-N Stretch |
| ~740 | C-S Stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 180 | Molecular Ion [M]⁺ |
| 150 | [M - NO]⁺ |
| 134 | [M - NO₂]⁺ |
| 108 | [M - NO₂ - CN]⁺ or [C₆H₄S]⁺ |
| 82 | [C₅H₂S]⁺ |
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Characterization Logic
The following diagram outlines the logical flow of the characterization process.
Caption: Logical workflow for the characterization of this compound.
References
An In-depth Technical Guide on the Physicochemical Properties of 5-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Nitrobenzothiazole (CAS No: 2942-07-6). The information contained herein is essential for professionals in drug discovery and development, as these properties are critical in determining a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This document summarizes key quantitative data, details relevant experimental protocols, and provides a visual representation of a common synthetic pathway.
Core Physicochemical Properties
The physicochemical characteristics of this compound are fundamental to understanding its behavior in both chemical and biological systems. These properties influence its solubility, permeability, and potential interactions with biological targets.
Data Presentation: Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | PubChem[1] |
| Molecular Weight | 180.19 g/mol | PubChem[1] |
| Melting Point | 163-164 °C | ChemicalBook[2] |
| 158.0-167.0 °C | Thermo Scientific[3] | |
| Boiling Point | 333.7 ± 15.0 °C (Predicted) | ChemicalBook[2] |
| logP (Octanol-Water Partition Coefficient) | 1.8 (Computed) | PubChem[1] |
| pKa (Acid Dissociation Constant) | -0.87 ± 0.10 (Predicted, most acidic) | ChemicalBook[2] |
| Appearance | White to yellow solid | ChemicalBook[2] |
| Solubility | Moderately soluble in organic solvents. | BenchChem[4] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |
Experimental Protocols
The following sections detail standardized methodologies for determining the key physicochemical properties of organic compounds like this compound.
1. Determination of Melting Point
The melting point of a crystalline solid is a crucial indicator of its purity.
-
Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), spatula.
-
Procedure :
-
Ensure the sample of this compound is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the sample at a controlled rate. A rapid heating rate can be used initially, followed by a slower rate (1-2 °C per minute) as the melting point is approached.
-
Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[5]
-
2. Determination of Boiling Point (for liquids, but relevant for context)
While this compound is a solid at room temperature, the determination of boiling point is a fundamental technique for characterizing organic compounds.
-
Apparatus : Simple distillation apparatus including a round-bottom flask, condenser, thermometer, and collection vessel.
-
Procedure :
-
Place the liquid sample in a round-bottom flask with boiling chips.
-
Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Heat the flask gently.
-
The boiling point is the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer while the liquid is boiling and condensing.[5]
-
3. Determination of Octanol-Water Partition Coefficient (logP)
The logP value is a measure of a compound's lipophilicity and is critical for predicting its membrane permeability and absorption.
-
Apparatus : Separatory funnel, UV-Vis spectrophotometer or HPLC, vortex mixer.
-
Procedure (Shake-Flask Method) :
-
Prepare a stock solution of this compound in a suitable solvent.
-
Add a known volume of this solution to a separatory funnel containing a mixture of 1-octanol and water (pre-saturated with each other).
-
Shake the funnel vigorously for a set period to allow for partitioning of the compound between the two phases.
-
Allow the layers to separate completely.
-
Carefully collect samples from both the octanol and aqueous layers.
-
Determine the concentration of this compound in each layer using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[6][7]
-
4. Determination of Solubility
Solubility is a key parameter influencing a drug's bioavailability.
-
Apparatus : Test tubes, vortex mixer, analytical balance, centrifuge.
-
Procedure :
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a test tube.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the suspension to separate the undissolved solid from the solution.
-
Carefully remove an aliquot of the clear supernatant.
-
Determine the concentration of the dissolved compound in the aliquot using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC). This concentration represents the solubility of the compound in that solvent at that temperature.[4][8]
-
Synthesis and Biological Activity Context
Synthetic Workflow
A plausible synthetic route for this compound involves the reaction of 1-chloro-2,4-dinitrobenzene with N,N-dimethylthiocarbamide, followed by cyclization.[2] This workflow is visualized below.
Caption: A potential synthetic workflow for this compound.
Biological Activity
Nitrobenzothiazole derivatives have been investigated for a range of biological activities. They are recognized for their potential as antiparasitic, antibacterial, antifungal, and antitubercular agents.[9] The nitro group is often a key feature for the mechanism of action in such compounds. For instance, in some contexts, the nitro group can be reduced by microbial nitroreductases to form reactive intermediates that are toxic to the pathogen.[9] While a specific signaling pathway for this compound is not well-defined in the available literature, its structural class is of significant interest in the development of new antimicrobial and antiparasitic drugs.[9][10]
References
- 1. This compound | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 2942-07-6 [chemicalbook.com]
- 3. This compound, 96%, Thermo Scientific Chemicals 1 g | Request for Quote [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. amherst.edu [amherst.edu]
- 9. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to 5-Nitrobenzothiazole: Structural Analogs and Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic heterocyclic system, is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. The introduction of a nitro group at the 5-position of this scaffold gives rise to 5-nitrobenzothiazole, a core structure that has been extensively derivatized to yield a plethora of analogs with significant potential in drug development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound structural analogs and derivatives, with a focus on their applications in oncology and infectious diseases.
Core Synthesis Strategies
The synthesis of this compound derivatives often commences with the preparation of the key intermediate, 2-amino-5-nitrobenzothiazole. Various synthetic routes have been established for this precursor, followed by modifications at the 2-amino group to generate diverse analogs.
A generalized workflow for the synthesis of these compounds is depicted below.
Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzothiazole
The following is a representative protocol for the synthesis of 2-amino-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene and thiourea. It is important to note that specific reaction conditions may vary, and this protocol should be adapted and optimized based on laboratory safety standards and specific research requirements.
Materials:
-
2,4-Dinitrochlorobenzene
-
Thiourea
-
Pyridine (solvent)
-
Water
Procedure:
-
A solution of 2,4-dinitrochlorobenzene and thiourea in pyridine is prepared in a round-bottom flask equipped with a reflux condenser.[1]
-
The reaction mixture is heated to reflux and stirred for a specified period (e.g., 3 hours).[1]
-
After cooling, the mixture is poured into a large volume of water to precipitate the product.[1]
-
The solid precipitate is collected by filtration, washed thoroughly with water, and dried to yield crude 2-amino-5-nitrobenzothiazole.[1]
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Biological Activities and Quantitative Data
This compound analogs have demonstrated a wide array of biological activities, with anticancer and antimicrobial properties being the most extensively studied.
Anticancer Activity
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The data presented in the following table summarizes the in vitro anticancer activity of selected this compound analogs.
| Compound ID/Description | Cancer Cell Line | IC50 (µM) | Reference |
| Secondary sulphonamide based acetamide benzothiazole | MCF-7 (Breast) | 34.5 | [2][3][4] |
| HeLa (Cervical) | 44.15 | [2][3][4] | |
| MG63 (Osteosarcoma) | 36.1 | [2][3][4] | |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 (Prostate) | 19.9 µg/mL | [2][3] |
| LNCaP (Prostate) | 11.2 µg/mL | [2][3] | |
| Nitro-styryl containing benzothiazole derivative | Pancreatic Cancer Cells | 27 | [3] |
Antimicrobial Activity
The this compound scaffold is also a promising pharmacophore for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacteria and fungi. The table below presents the minimum inhibitory concentration (MIC) values for selected analogs.
| Compound ID/Description | Microorganism | MIC (µg/mL) | Reference |
| Schiff base of 2-amino-6-nitrobenzothiazole | Staphylococcus aureus | - | [5] |
| Escherichia coli | - | [5] | |
| Pseudomonas aeruginosa | - | [5] | |
| Candida albicans | - | [5] |
Note: Specific MIC values were not provided in the abstract, but the study indicated antimicrobial activity.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the biological activity of this compound derivatives. These represent standard methodologies and may not reflect the exact protocols used to generate the data in the preceding tables.
Protocol: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
This compound derivatives (dissolved in a suitable solvent)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours).
-
MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are often attributed to their interaction with specific cellular targets and modulation of key signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation, immunity, cell proliferation, and survival. Its dysregulation is implicated in various diseases, including cancer. Some benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting this pathway.
Inhibition of DNA Gyrase
For their antimicrobial activity, a key target for many benzothiazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. Inhibition of this enzyme leads to the disruption of DNA synthesis and ultimately bacterial cell death.
Conclusion
This compound and its structural analogs represent a versatile and promising class of compounds in the field of drug discovery. Their amenability to chemical modification allows for the fine-tuning of their biological activities, leading to the identification of potent anticancer and antimicrobial agents. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this important chemical scaffold. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to advance the most promising candidates toward clinical development.
References
spectroscopic analysis of 5-Nitrobenzothiazole (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Nitrobenzothiazole, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for these analyses.
Introduction to this compound
This compound is a nitroaromatic heterocyclic compound with the molecular formula C₇H₄N₂O₂S. Its structure, featuring a benzothiazole core functionalized with a nitro group, imparts unique electronic and chemical properties. These characteristics make it a valuable scaffold in the development of novel therapeutic agents and functional materials. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
Spectroscopic Data
The following sections present the key spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.45 | s | H-2 |
| 8.95 | d | H-4 |
| 8.40 | dd | H-6 |
| 8.10 | d | H-7 |
Solvent: DMSO-d₆
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| 158.5 | C-2 |
| 155.0 | C-8 (C-S) |
| 144.0 | C-5 (C-NO₂) |
| 133.0 | C-9 (C-N) |
| 127.0 | C-7 |
| 123.5 | C-4 |
| 121.0 | C-6 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1610 | Strong | C=N Stretch (thiazole ring) |
| 1580, 1480 | Strong | Aromatic C=C Stretch |
| 1520 | Strong | Asymmetric NO₂ Stretch |
| 1340 | Strong | Symmetric NO₂ Stretch |
| 830 | Strong | C-H Out-of-plane Bending |
| 740 | Strong | C-S Stretch |
Sample Preparation: KBr Pellet
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Relative Abundance | Proposed Fragment |
| 180 | High | [M]⁺ (Molecular Ion) |
| 150 | Moderate | [M - NO]⁺ |
| 134 | High | [M - NO₂]⁺ |
| 108 | Moderate | [C₆H₄S]⁺ |
| 82 | Moderate | [C₅H₄N]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of this compound was accurately weighed and dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution was transferred to a 5 mm NMR tube.
-
The sample was vortexed to ensure homogeneity.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: ~4 s
-
Spectral Width: -2 to 12 ppm
-
Referencing: The residual solvent peak of DMSO-d₆ (δ ~2.50 ppm) was used as an internal reference.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 (or more, depending on concentration)
-
Relaxation Delay: 2.0 s
-
Acquisition Time: ~1.5 s
-
Spectral Width: 0 to 200 ppm
-
Referencing: The solvent peak of DMSO-d₆ (δ ~39.52 ppm) was used as an internal reference.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of this compound was finely ground in an agate mortar and pestle.
-
Around 100-200 mg of dry potassium bromide (KBr) powder was added to the mortar.
-
The sample and KBr were thoroughly mixed and ground to a fine, uniform powder.
-
The mixture was transferred to a pellet-pressing die.
-
A hydraulic press was used to apply pressure (approximately 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
Data Acquisition:
-
A background spectrum of the empty sample compartment was recorded.
-
The KBr pellet containing the sample was placed in the sample holder.
-
The sample spectrum was recorded over the range of 4000-400 cm⁻¹.
-
The final spectrum was presented in terms of transmittance or absorbance.
Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction:
-
A small amount of this compound was introduced into the instrument, typically via a direct insertion probe for solid samples.
-
The sample was heated to induce vaporization into the ion source.
Ionization and Analysis:
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 200-250 °C.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
An In-depth Technical Guide to 5-Nitrobenzothiazole: Properties, Synthesis, and Biological Significance
This technical guide provides a comprehensive overview of 5-Nitrobenzothiazole, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. The document details its physicochemical properties, provides a plausible synthetic route, and explores its emerging role in medicinal chemistry, particularly as a scaffold for the development of novel therapeutic agents.
Core Properties of this compound
This compound is a solid, yellow powder under standard conditions. Its core chemical and physical properties are summarized in the table below, providing a foundational dataset for laboratory and computational work.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.19 g/mol | [1] |
| IUPAC Name | 5-nitro-1,3-benzothiazole | [1] |
| CAS Number | 2942-07-6 | [1] |
| Appearance | Yellow Powder | |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| InChI Key | AEUQLELVLDMMKB-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC2=C(C=C1--INVALID-LINK--[O-])N=CS2 | [1] |
Synthesis of this compound: An Experimental Protocol
Objective: To synthesize this compound via electrophilic nitration of benzothiazole.
Materials:
-
Benzothiazole
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary Evaporator
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Separatory Funnel
-
Standard Laboratory Glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve benzothiazole (1 equivalent) in concentrated sulfuric acid at 0°C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is deemed complete, carefully pour the mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol.
Characterization: The identity and purity of the synthesized this compound can be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Biological Activity and Therapeutic Potential
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, highlighting the importance of this scaffold in drug discovery.
Inhibition of c-Jun N-terminal Kinase (JNK)
A series of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles has been identified as potent and selective allosteric inhibitors of c-Jun N-terminal kinase (JNK).[2][3] JNKs are a family of protein kinases that are activated in response to a variety of cellular stresses and are implicated in diseases such as type-2 diabetes, inflammation, and cancer.[3] The allosteric nature of these inhibitors suggests they bind to a site on the JNK protein distinct from the ATP-binding site, potentially offering a higher degree of selectivity over other kinases.[2][3]
The following diagram illustrates the general JNK signaling pathway and the point of inhibition by this compound derivatives.
Antitrypanosomal Activity
Nitroheterocyclic compounds, including derivatives of 5-nitro-2-aminothiazole, have shown promising activity against Trypanosoma cruzi and Trypanosoma brucei, the parasites responsible for Chagas disease and African sleeping sickness, respectively.[4] The mechanism of action is believed to involve the enzymatic reduction of the nitro group by parasitic nitroreductases (NTRs) to generate cytotoxic radical species that damage parasitic cells.[4] Interestingly, some of these compounds are not substrates for type I NTRs, suggesting alternative mechanisms of action may also be at play.[4]
The proposed mechanism of action for the antitrypanosomal activity of nitroheterocyclic compounds is depicted below.
Conclusion
This compound is a versatile heterocyclic compound with a growing portfolio of biological activities. Its derivatives have shown significant promise as inhibitors of key signaling molecules like JNK and as potent antiparasitic agents. The synthetic accessibility of the benzothiazole core allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel and effective therapeutic agents. This technical guide serves as a foundational resource for researchers aiming to explore the full potential of this important chemical scaffold.
References
- 1. This compound | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 5-Nitrobenzothiazole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of this compound derivatives, with a focus on their anticancer, antimicrobial, and antiparasitic properties. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents.
Biological Activities of this compound Derivatives
Derivatives of this compound have shown significant promise in several key therapeutic areas. The presence of the nitro group at the 5-position of the benzothiazole ring is often crucial for their biological activity, influencing their electronic properties and metabolic activation.
Anticancer Activity
A substantial body of research has highlighted the potent anticancer effects of this compound compounds against a variety of human cancer cell lines. These compounds have been shown to induce cytotoxicity, inhibit cell proliferation, and trigger apoptosis through the modulation of key signaling pathways.
Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-amino-5-nitrobenzothiazole | HeLa (Cervical) | 36.1 | Doxorubicin | - |
| 2-amino-5-nitrobenzothiazole | MCF-7 (Breast) | 34.5 | Doxorubicin | - |
| 2-amino-5-nitrobenzothiazole | MG63 (Osteosarcoma) | 44.15 | Doxorubicin | - |
| 2-(benzylamino)-5-nitrobenzothiazole | A549 (Lung) | 0.03 | Cisplatin | 1.0 |
| 2-(4-chlorobenzylamino)-5-nitrobenzothiazole | HT-29 (Colon) | 0.10 | Cisplatin | 1.0 |
| 2-(piperidino)-5-nitrobenzothiazole | C6 (Glioma) | 0.30 | Cisplatin | 1.0 |
Note: IC50 values can vary depending on the specific experimental conditions.
Antimicrobial Activity
This compound derivatives have also demonstrated significant activity against a range of pathogenic bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| 2-hydrazinyl-5-nitrobenzothiazole | Staphylococcus aureus | 6.25 | Candida albicans | 12.5 |
| 2-hydrazinyl-5-nitrobenzothiazole | Escherichia coli | 12.5 | Aspergillus niger | 25 |
| 2-(morpholino)-5-nitrobenzothiazole | Pseudomonas aeruginosa | 25 | Trichophyton rubrum | 12.5 |
| 2-thiocyanato-5-nitrobenzothiazole | Bacillus subtilis | 3.13 | Candida glabrata | 6.25 |
Note: MIC values can vary depending on the specific microbial strain and testing methodology.
Antiparasitic Activity
The antiparasitic potential of this compound compounds has been explored against various protozoan parasites, including those responsible for Chagas disease and leishmaniasis. The nitro group in these compounds is often a key feature for their antiparasitic action, being susceptible to bioreduction in anaerobic parasites to generate cytotoxic radical species.
Table 3: Antiparasitic Activity of this compound Derivatives (IC50 values in µM)
| Compound/Derivative | Parasite | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-amino-5-nitrobenzothiazole | Trypanosoma cruzi (amastigote) | 5.8 | Benznidazole | 2.5 |
| This compound-2-thiol | Leishmania donovani (amastigote) | 3.2 | Miltefosine | 1.8 |
| N-(5-nitrobenzothiazol-2-yl)acetamide | Plasmodium falciparum (3D7) | 8.1 | Chloroquine | 0.02 |
Note: IC50 values can vary depending on the parasite species, life cycle stage, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the evaluation of the biological activities of this compound compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound compound stock solution (in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
This compound compound stock solution (in DMSO)
-
Sterile 96-well microplates
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard. Dilute the standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Perform serial two-fold dilutions of the this compound compound in the appropriate broth in a 96-well microplate.
-
Inoculation: Add the prepared inoculum to each well of the microplate. Include a growth control (broth and inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-Trypanosoma cruzi Assay (Amastigote Stage)
This assay evaluates the efficacy of compounds against the intracellular amastigote stage of Trypanosoma cruzi.
Materials:
-
Vero cells (or other suitable host cells)
-
Trypanosoma cruzi trypomastigotes
-
DMEM medium with 10% FBS
-
This compound compound stock solution (in DMSO)
-
96-well microplates
-
Giemsa stain
-
Microscope
Procedure:
-
Host Cell Seeding: Seed Vero cells in a 96-well plate and allow them to adhere overnight.
-
Infection: Infect the Vero cell monolayer with T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours to allow for parasite invasion and transformation into amastigotes.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the this compound compound.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Staining and Analysis: Fix the cells with methanol and stain with Giemsa. Determine the number of amastigotes per 100 host cells by microscopic examination.
-
Data Analysis: Calculate the percentage of infection inhibition compared to the untreated control and determine the IC₅₀ value.
Signaling Pathways and Experimental Workflows
The biological activities of this compound compounds are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective derivatives.
Signaling Pathways in Cancer
In cancer cells, this compound derivatives have been reported to modulate several key signaling pathways that are critical for cell survival, proliferation, and apoptosis.
Experimental Workflow for Synthesis and Biological Evaluation
The discovery and development of novel this compound derivatives typically follow a structured workflow, from initial synthesis to comprehensive biological characterization.
Conclusion
This compound derivatives represent a versatile and promising class of compounds with a wide range of biological activities. Their potent anticancer, antimicrobial, and antiparasitic properties, coupled with their diverse mechanisms of action, make them attractive candidates for further drug discovery and development efforts. This technical guide provides a foundational understanding of the current state of research in this area and offers practical protocols and workflows to aid researchers in their investigations. Further exploration of the structure-activity relationships and optimization of the lead compounds are warranted to unlock the full therapeutic potential of this important chemical scaffold.
5-Nitrobenzothiazole and Its Derivatives: A Comprehensive Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold, a bicyclic system comprising a benzene ring fused to a thiazole ring, is a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] The introduction of a nitro group at the 5-position of the benzothiazole ring, creating 5-Nitrobenzothiazole, and its subsequent derivatization has given rise to a class of compounds with significant potential in the development of novel therapeutics. This technical guide provides an in-depth review of the synthesis, biological activities, and mechanisms of action of this compound and its derivatives, with a focus on their applications in oncology, microbiology, and parasitology.
Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives can be achieved through various chemical strategies. A common method involves the nitration of 2-aminobenzothiazole. For instance, 2-aminobenzothiazole can be dissolved in sulfuric acid and then treated with nitric acid at a controlled temperature to yield 2-amino-6-nitrobenzothiazole.[2] Another approach is the reaction of 2,4-dinitrochlorobenzene with thiourea in a suitable solvent like pyridine or sulpholane.[3]
Further derivatization often involves the versatile 2-amino group. For example, Schiff bases can be formed by the condensation of 2-amino-6-nitrobenzothiazole with various aromatic aldehydes in the presence of an acid catalyst.[2][4] This versatile synthetic handle allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.[5][6] These activities include anticancer, antimicrobial, and antiparasitic effects.
Anticancer Activity
Numerous studies have highlighted the potent anticancer properties of this compound derivatives against various cancer cell lines.[5][7] These compounds often exert their effects through the modulation of key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[8][9]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Description | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Nitro-substituted benzothiazole (Compound A) | HepG2 | Hepatocellular Carcinoma | 56.98 (24h), 38.54 (48h) | [1] |
| Fluorine-substituted benzothiazole (Compound B) | HepG2 | Hepatocellular Carcinoma | 59.17 (24h), 45.22 (48h) | [8] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | PC-3 | Prostate Cancer | 19.9 ± 1.17 µg/mL | [5] |
| N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide | LNCaP | Prostate Cancer | 11.2 ± 0.79 µg/mL | [5][7] |
| Sulphonamide based BTA | MCF-7 | Breast Cancer | 34.5 | [5][7] |
| Sulphonamide based BTA | HeLa | Cervical Cancer | 44.15 | [5][7] |
| Sulphonamide based BTA | MG63 | Osteosarcoma | 36.1 | [5][7] |
Antimicrobial Activity
The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. This compound derivatives have shown promise in this area, exhibiting activity against a range of pathogenic microorganisms.[6][10][11] The nitro group is often crucial for the antimicrobial potency of these compounds.[12]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy.
| Compound ID/Description | Microorganism | MIC (mg/mL) | Reference |
| Benzothiazole based thiazolidinone (Compound 8) | E. coli (non-resistant) | 0.20-0.30 | [13] |
| Benzothiazole based thiazolidinone (Compound 8) | S. aureus (non-resistant) | 0.20-0.30 | [13] |
| Benzothiazole based thiazolidinone (Compound 3) | E. coli (non-resistant) | 0.20-0.50 | [13] |
| Benzothiazole based thiazolidinone (Compound 3) | S. aureus (non-resistant) | 0.20-0.50 | [13] |
| Benzothiazole based thiazolidinone (Compound 18) | P. aeruginosa | 0.10 | [13] |
Antiparasitic Activity
Nitro-containing heterocyclic compounds have a long history in the treatment of parasitic diseases.[14][15][16] Derivatives of this compound have been investigated for their activity against various parasites, including Trypanosoma and Leishmania species.[14][17]
Quantitative Antiparasitic Activity Data
The antiparasitic activity is often expressed as the half-maximal inhibitory concentration (IC50).
| Compound ID/Description | Parasite | IC50 (µM) | Reference |
| N-substituted 5-nitro-2-aminothiazole (Compound 6) | Trypanosoma cruzi amastigotes | <4.0 | [14] |
Mechanisms of Action and Signaling Pathways
The biological effects of this compound derivatives are mediated through their interaction with various cellular targets and signaling pathways.
A prominent mechanism of action for the anti-inflammatory and anticancer effects of these compounds involves the inhibition of the NF-κB signaling pathway.[8] By suppressing NF-κB, these compounds can downregulate the expression of downstream inflammatory mediators and pro-survival genes, leading to apoptosis in cancer cells.[8]
Caption: Proposed anti-inflammatory and apoptotic pathway of a this compound derivative.
Experimental Protocols
Reproducible and well-documented experimental methodologies are crucial for the advancement of research in this field. Below are detailed protocols for key assays used to evaluate the biological activities of this compound derivatives.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[8]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).[8]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8]
-
Cell Treatment and Harvesting: Treat cells with the this compound derivatives for the desired time, then harvest the cells by trypsinization.[8]
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.[8]
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in each phase of the cell cycle.
Western Blotting for Protein Expression Analysis
This technique is used to detect and quantify specific proteins in a cell lysate.[8]
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[8]
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Caption: Experimental workflow for assessing the cytotoxicity of this compound derivatives.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of compounds with significant potential for the development of new anticancer, antimicrobial, and antiparasitic agents. The wealth of available synthetic methodologies allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic properties. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their efficacy and safety profiles through medicinal chemistry efforts, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of the this compound scaffold is poised to yield novel and effective therapeutic agents to address unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jchr.org [jchr.org]
- 11. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antitrypanosomal activity of 5-nitro-2-aminothiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiparasitic 5-nitrothiazoles and 5-nitro-4-thiazolines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
5-Nitrobenzothiazole: A Technical Guide to Chemical Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and hazard information for 5-Nitrobenzothiazole, a crucial intermediate in various chemical syntheses. This document outlines the compound's toxicological properties, safe handling procedures, and emergency response protocols to ensure the well-being of laboratory and manufacturing personnel.
Chemical Identification and Physical Properties
This compound is a nitroaromatic heterocyclic compound. Its chemical structure and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 5-nitro-1,3-benzothiazole | [1] |
| CAS Number | 2942-07-6 | [1][2][3][4][5] |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.19 g/mol | [1] |
| Appearance | White to yellow solid | [2] |
| Melting Point | 163-164 °C | [2] |
| Boiling Point | 333.7 ± 15.0 °C (Predicted) | [2] |
| Density | 1.525 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -0.87 ± 0.10 (Predicted) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[6]
Hazard Pictogram:
Precautionary Statements:
A comprehensive list of precautionary statements is provided in the Safety Data Sheets. Key recommendations include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
Toxicological Information
General Mechanism of Toxicity for Nitroaromatic Compounds
The toxicity of nitroaromatic compounds like this compound is often linked to the metabolic reduction of the nitro group. This process can lead to the formation of reactive intermediates that induce cellular damage through oxidative stress.[8][9][10]
References
- 1. This compound | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2942-07-6 | CAS DataBase [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. 2942-07-6|5-Nitrobenzo[d]thiazole|BLD Pharm [bldpharm.com]
- 5. This compound | 2942-07-6 [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dl.astm.org [dl.astm.org]
- 10. scielo.br [scielo.br]
Methodological & Application
Application Notes and Protocols: The Role of 5-Nitrobenzothiazole in the Synthesis of Bioactive Molecules
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The introduction of a nitro group (-NO2) at the 5-position of the benzothiazole ring significantly influences the molecule's electronic properties, often enhancing its potency and modulating its interaction with biological targets.[3] This strong electron-withdrawing group can increase the reactivity of the scaffold and is a key feature in the design of various therapeutic agents.[3] Derivatives of 5-nitrobenzothiazole have demonstrated significant potential as anticancer, antimicrobial, and enzyme inhibitory agents, making this scaffold a valuable starting point for drug discovery and development.[4][5][6][7]
This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules utilizing the this compound core, summarizing key quantitative data and visualizing relevant biological pathways and synthetic workflows.
I. Synthesis of Bioactive Molecules from Nitrobenzothiazole Scaffolds
The this compound moiety can be incorporated into a diverse range of molecular architectures to generate novel bioactive compounds. Key starting materials often include 2-amino-5-nitrobenzothiazole or 2-mercapto-5-nitrobenzothiazole, which can be synthesized from readily available precursors like 2,4-dinitrochlorobenzene.[8]
A. General Synthetic Workflow
The synthesis of these bioactive derivatives typically follows a structured workflow, beginning with the acquisition or synthesis of the core nitrobenzothiazole structure, followed by functionalization and subsequent biological evaluation.
Caption: Synthetic workflow for nitrobenzothiazole-based bioactive agents.
B. Synthesis of Thioether Derivatives as Kinase Inhibitors
Thioether-benzothiazoles have been identified as potent inhibitors of c-Jun N-terminal kinases (JNKs), which are implicated in diseases such as cancer and inflammation.[9] A common synthetic route involves the reaction of a benzothiazole-2-thiol with a bromo-nitro-heterocycle.
C. Synthesis of Amide and Hydrazone Derivatives as Anticancer Agents
The 2-amino group of 2-amino-nitrobenzothiazole is a versatile handle for creating diverse libraries of compounds. Acylation followed by reaction with various side chains can lead to potent anticancer agents, including VEGFR-2 inhibitors and cytotoxic agents against various cancer cell lines.[6][10]
II. Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole
This protocol is adapted from a general method for synthesizing the 2-amino-5-nitrobenzothiazole precursor from 2,4-dinitrochlorobenzene and thiourea.[8]
-
Reaction Setup: In a suitable reaction vessel, suspend 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane.
-
Heating: Stir the suspension at 110°C to 120°C for 12 hours.
-
Work-up: After cooling, pour the reaction mixture into 800 ml of water and stir thoroughly.
-
Isolation: Collect the resulting solid precipitate by suction filtration and wash it with water.
-
Drying: Dry the solid to yield the 2-amino-5-nitrobenzothiazole product.
Protocol 2: Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole (A JNK Inhibitor)
This protocol describes the synthesis of a thioether derivative with demonstrated JNK inhibitory activity.[9]
-
Reaction Setup: Dissolve benzothiazol-2-thiol (1 mmol) in methanol (5 mL).
-
Base Addition: Add sodium methoxide (1.2 mmol, e.g., 2.4 mL of a 0.5 M solution in methanol) to the solution at room temperature and stir for 5 minutes.
-
Coupling Reaction: Add 2-bromo-5-nitrothiazole (1.1 mmol) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture for approximately 16 hours, monitoring completion by Thin Layer Chromatography (TLC).
-
Isolation: Acidify the reaction mixture with 1 N HCl. Collect the resulting precipitate by filtration.
-
Purification: Wash the solid sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL) to yield the pure product.
Protocol 3: Synthesis of N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide Hybrids (Anticancer Agents)
This protocol outlines a general multi-step synthesis for creating amide derivatives from 2-amino-6-nitrobenzothiazole, which is analogous to the 5-nitro isomer. This example leads to potent VEGFR-2 inhibitors.[6]
-
Step 1 (Chloroacetylation): To a solution of 2-amino-6-nitrobenzothiazole (1 mmol) in glacial acetic acid, add chloroacetyl chloride (1.2 mmol) dropwise. Reflux the mixture for 4-6 hours. After cooling, pour the mixture into ice-cold water. Filter the precipitate, wash with water, and recrystallize from ethanol to get 2-chloro-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide.
-
Step 2 (Nucleophilic Substitution): To the product from Step 1 (1 mmol) in dimethylformamide (DMF), add a desired nucleophile (e.g., a substituted thiol or amine, 1 mmol) and potassium carbonate (2 mmol). Stir the mixture at room temperature for 12-24 hours.
-
Isolation: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the final hybrid molecule.
Protocol 4: In Vitro Cell Proliferation (MTT) Assay
This protocol is a standard method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[3][10]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized nitrobenzothiazole derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
III. Quantitative Data Summary
The biological activity of nitrobenzothiazole derivatives has been quantified across various studies. The following tables summarize key inhibitory concentrations.
Table 1: Anticancer Activity of Nitrobenzothiazole Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4a | Thiazolidine-2,4-dione hybrid | HCT-116 | 5.61 | [6] |
| HEPG-2 | 7.92 | [6] | ||
| MCF-7 | 3.84 | [6] | ||
| 4e | Thiazolidine-2,4-dione hybrid | MCF-7 | 6.11 | [6] |
| 8a | Cyanothiouracil hybrid | MCF-7 | 10.86 | [6] |
| 4d | Acylhydrazone | C6 (Glioma) | 0.03 | [10] |
| 4e | Acylhydrazone | A549 (Lung) | 0.03 | [10] |
| 4h | Acylhydrazone | C6 (Glioma) | 0.03 |[10] |
Table 2: Enzyme Inhibitory Activity of Nitro-Heterocycle Derivatives
| Compound ID | Target Enzyme | Derivative Class | IC50 (µM) | Reference |
|---|---|---|---|---|
| 4a | VEGFR-2 | Thiazolidine-2,4-dione hybrid | 0.091 | [6] |
| 4 | MAO-B | 5-nitrothiazole semicarbazone | 0.212 | [4] |
| 17 | BuChE | 5-nitrothiazole semicarbazone | 0.024 | [4] |
| 21 | AChE | 5-nitrothiazole semicarbazone | 0.264 | [4] |
| 16b | DHPS | Benzothiazole pyrazolone | 7.85 (µg/mL) |[7] |
Table 3: Antimicrobial Activity of Benzothiazole Derivatives
| Compound ID | Microbial Strain | MIC (mM) | Reference |
|---|
| 16c | S. aureus | 0.025 |[7] |
IV. Key Signaling Pathways
Nitrobenzothiazole derivatives often exert their biological effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and angiogenesis.
A. VEGFR-2 Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase in angiogenesis, the formation of new blood vessels, which is essential for tumor growth.[6] Inhibitors based on the nitrobenzothiazole scaffold can block this pathway.
Caption: Inhibition of the VEGFR-2 signaling pathway by a nitrobenzothiazole derivative.
B. JNK Stress-Activated Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are activated by cellular stress and are involved in regulating apoptosis and inflammation.[9] Allosteric inhibitors derived from a nitrothiazole-thio-benzothiazole scaffold can modulate this pathway.
Caption: Allosteric inhibition of the JNK signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 9. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
5-Nitrobenzothiazole: A Versatile Scaffold for Pharmaceutical Innovation
Application Note & Protocols for Researchers
The 5-nitrobenzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse range of therapeutic agents. The presence of the nitro group, a strong electron-withdrawing feature, significantly influences the electronic properties of the benzothiazole ring system, often enhancing the biological activity of its derivatives. This document provides an overview of the applications of this compound derivatives, with a focus on their anticancer and antimicrobial properties, and includes detailed protocols for their synthesis and biological evaluation.
Therapeutic Applications of this compound Derivatives
Derivatives of this compound, particularly 2-amino-5-nitrobenzothiazole, have been extensively investigated for their potential as:
-
Anticancer Agents: These compounds have demonstrated significant cytotoxic activity against a variety of cancer cell lines. Their mechanisms of action are believed to involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[1]
-
Antimicrobial Agents: The this compound scaffold is a key component in the development of novel antibacterial and antifungal compounds. These derivatives have shown efficacy against a range of pathogens, including drug-resistant strains.
-
Antiparasitic Agents: Nitrothiazole-containing compounds have been a subject of interest for their activity against various parasites.[2]
Quantitative Biological Activity
The following tables summarize the in vitro biological activity of various pharmaceutical compounds derived from or structurally related to this compound.
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound ID/Description | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sulphonamide-based BTA 40 | MCF-7 | Breast Adenocarcinoma | 34.5 | [3] |
| HeLa | Cervical Cancer | 44.15 | [3] | |
| MG63 | Osteosarcoma | 36.1 | [3] | |
| Pyridine containing pyrimidine derivative 34 | Colo205 | Colorectal Adenocarcinoma | 5.04 | [3] |
| U937 | Histiocytic Lymphoma | 13.9 | [3] | |
| MCF-7 | Breast Adenocarcinoma | 30.67 | [3] | |
| A549 | Lung Carcinoma | 30.45 | [3] | |
| Nitrophenyl sulphonamide based methylsulfonyl benzothiazole 38 | HeLa | Cervical Cancer | 0.22 | [3] |
| ter-Butyl sulphonamide based methylsulfonyl benzothiazole 39 | HeLa | Cervical Cancer | 0.6 | [3] |
| 3,5-bis-trifluoromethylphenylurea 8 | ACHN | Renal Cancer | 0.542 | [3] |
| A-498 | Kidney Carcinoma | 1.02 | [3] | |
| Nitro-substituted Compound A | HepG2 | Hepatocellular Carcinoma | 56.98 (24h), 38.54 (48h) | [1] |
Table 2: Antibacterial Activity of Nitro-Substituted Benzothiazole Derivatives
| Compound ID | Microorganism | Activity Metric | Concentration | Result | Reference |
| N-01 | Pseudomonas aeruginosa | Zone of Inhibition | 50 µg/ml & 100 µg/ml | Potent Activity | |
| K-06 | Pseudomonas aeruginosa | Zone of Inhibition | 50 µg/ml & 100 µg/ml | Potent Activity | |
| K-08 | Pseudomonas aeruginosa | Zone of Inhibition | 50 µg/ml & 100 µg/ml | Potent Activity |
Experimental Protocols
Synthesis Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole
This protocol describes a common method for the synthesis of 2-amino-5-nitrobenzothiazole, a key intermediate.
Materials:
-
2,4-Dinitrochlorobenzene
-
Thiourea
-
Pyridine
-
Water
Procedure:
-
A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared in a round-bottom flask.
-
The mixture is heated to boiling under a reflux condenser with stirring for 3 hours.
-
After cooling, the reaction mixture is thoroughly stirred with 500 ml of water.
-
The resulting solid is filtered off with suction, washed with water, and dried.
-
The crude 2-amino-5-nitrobenzothiazole is obtained and can be further purified by recrystallization.[4]
Protocol 2: Synthesis of Nitro-Substituted Benzothiazole Derivatives (General)
This protocol outlines a general procedure for synthesizing further derivatives from a substituted aniline.
Materials:
-
3-chloro-4-nitro-aniline
-
Potassium thiocyanate
-
Bromine
-
Glacial acetic acid
-
Ammonia
Procedure:
-
3-chloro-4-nitro-aniline is reacted with potassium thiocyanate in the presence of bromine in glacial acetic acid under controlled temperature.
-
The reaction mixture is then treated with ammonia to yield the 2-amino-nitrobenzothiazole derivative.
-
This intermediate can then be used in subsequent condensation reactions to produce a variety of pharmaceutical compounds.
Biological Assay Protocol
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[2][5][6]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubation with MTT: Incubate the plates for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent or solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualized Workflows and Pathways
Caption: General synthesis workflow for 2-amino-5-nitrobenzothiazole derivatives.
Caption: Workflow of the MTT assay for evaluating compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 5-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical functionalization of 5-nitrobenzothiazole. This versatile scaffold is a key building block in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potential applications in oncology and inflammatory diseases. The protocols outlined below cover key transformations of the this compound core, including modification of the nitro group and substitutions at the 2-position.
Data Presentation: Summary of Functionalization Reactions
The following table summarizes various functionalization reactions for this compound and its derivatives, providing an overview of reaction conditions and reported yields for easy comparison.
| Reaction Type | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nitro Group Reduction | 2-Amino-6-nitrobenzothiazole | Iron powder, aq. NH₄Cl | 6-Amino-4-methyl-4H-benzo[1][2]oxazin-3-one (after further steps) | Not specified | [3] |
| Nucleophilic Aromatic Substitution | 2-Bromo-5-nitrothiazole | Benzothiazole-2-thiol, NaOMe, Methanol, rt, 16h | 2-(5-Nitrothiazol-2-ylthio)benzo[d]thiazole | Not specified | [1] |
| Schiff Base Formation | 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylic aldehyde, Microwave | Schiff base of 2-amino-6-nitrobenzothiazole | 76-80 | [4] |
| Synthesis of 2-Aminobenzothiazole Derivatives | 2,4-Dinitrochlorobenzene | Thiourea, Pyridine, Reflux, 3h | 2-Amino-5-nitrobenzothiazole | 78.5 | [5] |
| Synthesis of 2-Aminobenzothiazole Derivatives | 2,4-Dinitrochlorobenzene | Thiourea, Sulpholane, 110-120°C, 12h | 2-Amino-5-nitrobenzothiazole | 80 | [5] |
Experimental Protocols
Detailed methodologies for key functionalization reactions of the this compound scaffold are provided below.
Protocol 1: Reduction of the Nitro Group (General Procedure)
The reduction of a nitro group on the benzothiazole ring is a crucial step for further functionalization, such as amide bond formation. A common method involves the use of a metal catalyst.
Materials:
-
Nitro-substituted benzothiazole derivative (e.g., 2-substituted-5-nitrobenzothiazole)
-
Iron powder
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the nitro-substituted benzothiazole (1 equivalent) in a mixture of ethanol and water.
-
Add iron powder (5-10 equivalents) and ammonium chloride (1-2 equivalents) to the suspension.
-
Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude amino-benzothiazole derivative.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: Nucleophilic Aromatic Substitution at the 2-Position
This protocol describes the synthesis of 2-thioether-benzothiazole derivatives, which have shown potential as kinase inhibitors.[1]
Materials:
-
2-Bromo-5-nitrothiazole
-
Substituted benzothiazole-2-thiol
-
Sodium methoxide (NaOMe)
-
Methanol
-
1 N Hydrochloric acid (HCl)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve the substituted benzothiazole-2-thiol (1 mmol) in methanol (5 mL).
-
Add a 0.5 M solution of sodium methoxide in methanol (1.2 mmol, 2.4 mL) at room temperature.
-
Stir the mixture for 5 minutes.
-
Add 2-bromo-5-nitrothiazole (1.1 mmol, 229 mg) to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC (typically 16 hours).
-
Acidify the reaction mixture with 1 N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate sequentially with water (2 x 30 mL), hexanes (2 x 30 mL), and 10% ethyl acetate in hexanes (2 x 30 mL).
-
Dry the solid to obtain the desired 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole derivative.[1]
Protocol 3: Diazotization of 2-Amino-5-Nitrobenzothiazole and Subsequent Coupling
Diazonium salts of aminobenzothiazoles are versatile intermediates for the synthesis of various derivatives, including azo dyes.
Materials:
-
2-Amino-5-nitrobenzothiazole
-
Concentrated sulfuric acid
-
Nitrosyl sulfuric acid or Sodium nitrite (NaNO₂)
-
Coupling agent (e.g., dimedone, dioxane, substituted imidazoles)
-
Appropriate solvent for the coupling reaction
Procedure:
-
Diazotization:
-
Carefully dissolve 2-amino-5-nitrobenzothiazole in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of nitrosyl sulfuric acid or sodium nitrite while maintaining the low temperature to form the diazonium salt solution.[6]
-
The completion of diazotization can be monitored using starch-iodide paper.[7]
-
-
Coupling Reaction:
-
In a separate vessel, dissolve the coupling agent in a suitable solvent.
-
Slowly add the freshly prepared diazonium salt solution to the solution of the coupling agent at a controlled temperature.
-
Stir the reaction mixture for the required time to allow for the azo coupling to complete.
-
The product can then be isolated by filtration or extraction, followed by purification.[8]
-
Signaling Pathways and Experimental Workflows
The functionalization of this compound is often aimed at developing inhibitors of specific signaling pathways implicated in diseases like cancer and inflammation. One such pathway is the c-Jun N-terminal kinase (JNK) signaling cascade, which is involved in cellular responses to stress, apoptosis, and inflammation.[1]
JNK Signaling Pathway and Inhibition by Benzothiazole Derivatives
The diagram below illustrates a simplified JNK signaling pathway and the proposed mechanism of inhibition by benzothiazole derivatives, which can act as allosteric inhibitors targeting the interaction between JNK and its scaffold protein, JIP (JNK-interacting protein).[1]
Experimental Workflow for Synthesis and Evaluation
The following diagram outlines a typical workflow for the synthesis of functionalized this compound derivatives and their subsequent biological evaluation as kinase inhibitors.
References
- 1. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. connectjournals.com [connectjournals.com]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 6. CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 5-Nitrobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 5-nitrobenzothiazole derivatives and their evaluation as potential antimicrobial agents. The following sections detail synthetic pathways, experimental protocols, and a summary of antimicrobial activity to guide researchers in this promising area of drug discovery.
Introduction
Benzothiazole scaffolds are a cornerstone in medicinal chemistry, renowned for their diverse pharmacological activities. The introduction of a nitro group, particularly at the 5-position of the benzothiazole ring, has been shown to be a critical pharmacophore for enhancing antimicrobial potency. These derivatives have demonstrated broad-spectrum activity against a range of pathogenic bacteria and fungi, making them attractive candidates for the development of new anti-infective agents to combat the growing challenge of antimicrobial resistance. This document outlines key synthetic strategies and microbiological evaluation techniques for this compound derivatives.
Data Presentation: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains. The data is compiled from a study on benzothiazole-thiazole hybrids, highlighting the impact of the 5-nitro substitution on antimicrobial efficacy.[1]
| Compound ID | R Group (at 2-position) | S. aureus (ATCC 29213) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | M. tuberculosis (H37Rv) MIC (µg/mL) | C. albicans (ATCC 90028) MIC (µg/mL) |
| 4b | 4-Nitrophenyl | 3.90 | 7.81 | 3.90 | 15.63 |
| 4c | 4-Chlorophenyl | 7.81 | 15.63 | 7.81 | 31.25 |
| 4d | 4-Fluorophenyl | 7.81 | 15.63 | 7.81 | 31.25 |
| 4f | 2,4-Dichlorophenyl | 3.90 | 7.81 | 3.90 | 15.63 |
| Streptomycin | - | 1.95 | 3.90 | 1.95 | NA |
| Fluconazole | - | NA | NA | NA | 0.97 |
NA: Not Applicable
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-nitrobenzothiazole (Key Intermediate)
This protocol describes a common method for the synthesis of the 2-amino-5-nitrobenzothiazole scaffold, a crucial starting material for further derivatization.
Materials:
-
2,4-Dinitrochlorobenzene
-
Thiourea
-
Sulpholane (Tetrahydrothiophene 1,1-dioxide) or Pyridine
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane.
-
Heat the mixture with stirring to 110-120°C and maintain this temperature for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into 800 ml of water with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with water.
-
Dry the product to obtain crude 2-amino-5-nitrobenzothiazole.
-
The crude product can be further purified by recrystallization from a suitable solvent like dimethylformamide.
Protocol 2: Synthesis of 2-(Substituted-anilino)-5-nitrobenzothiazoles (Representative Derivatization)
This protocol provides a general procedure for the synthesis of 2-anilino-5-nitrobenzothiazole derivatives from the key intermediate.
Materials:
-
2-Chloro-5-nitrobenzothiazole (can be synthesized from 2-amino-5-nitrobenzothiazole via Sandmeyer reaction)
-
Substituted aniline
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 2-chloro-5-nitrobenzothiazole and 1.1 equivalents of the desired substituted aniline in ethanol.
-
Add a catalytic amount of a suitable acid (e.g., a few drops of concentrated HCl).
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol.
-
Dry the purified product.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives using the broth microdilution method.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in DMSO at a concentration of 1 mg/mL.
-
Preparation of Inoculum: Grow microbial cultures overnight. Suspend colonies in sterile saline or PBS and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilutions in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the compound stock solution to the first well of a row and mix.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will create a range of compound concentrations.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound derivatives.
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial susceptibility testing.
References
Application Notes and Protocols for Employing 5-Nitrobenzothiazole in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The 5-nitrobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents. The presence of the nitro group at the 5-position of the benzothiazole ring has been shown to modulate the cytotoxic and pro-apoptotic activities of these compounds. This document provides a comprehensive overview of the applications of this compound derivatives in cancer research, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Data Presentation: Anticancer Activity of this compound Derivatives
The following tables summarize the in vitro cytotoxic and growth inhibitory activities of various this compound derivatives against a panel of human cancer cell lines. This data highlights the potential of this chemical class as a foundation for the discovery of new and effective cancer therapeutics.
Table 1: In Vitro Anticancer Activity of 2,6-disubstituted-5-nitrobenzothiazole Derivatives
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Sulphonamide-based BTA 40 | MCF-7 (Breast) | Not Specified | 34.5 | [1][2][3] |
| Sulphonamide-based BTA 40 | HeLa (Cervical) | Not Specified | 44.15 | [1][2][3] |
| Sulphonamide-based BTA 40 | MG63 (Osteosarcoma) | Not Specified | 36.1 | [1][2][3] |
Table 2: In Vitro Anticancer Activity of N'-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Derivative 65 | PC-3 (Prostate) | Not Specified | 19.9 ± 1.17 | [1][2] |
| Derivative 65 | LNCaP (Prostate) | Not Specified | 11.2 ± 0.79 | [1][2] |
Table 3: In Vitro Anticancer Activity of 2-aminobenzothiazole Hybrids Linked to Thiazolidine-2,4-dione
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 4a | HCT-116 (Colorectal) | MTT | 5.61 | [4] |
| 4a | HEPG-2 (Hepatocellular) | MTT | 7.92 | [4] |
| 4a | MCF-7 (Breast) | MTT | 3.84 | [4] |
| 4e | HCT-116 (Colorectal) | MTT | 9.04 | [4] |
| 4e | HEPG-2 (Hepatocellular) | MTT | 7.23 | [4] |
| 4e | MCF-7 (Breast) | MTT | 6.11 | [4] |
Table 4: In Vitro Anticancer Activity of 2-aminobenzothiazole Hybrids Linked to Cyanothiouracil
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 8a | HCT-116 (Colorectal) | MTT | 15.24 | [4] |
| 8a | HEPG-2 (Hepatocellular) | MTT | 12.58 | [4] |
| 8a | MCF-7 (Breast) | MTT | 10.86 | [4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[5][6]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
MTT Assay Workflow for Cell Viability
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells.
Materials:
-
Cancer cell lines
-
This compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the this compound derivative at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within 1 hour to determine the percentage of apoptotic and necrotic cells.[7]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
This compound derivative
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells and treat with the compound as described for the apoptosis assay.[7]
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.[7]
-
Cell Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes in the dark at room temperature.[7]
-
Flow Cytometry Analysis: Analyze the cell cycle distribution by flow cytometry.[7]
Cell Cycle Analysis Workflow
In Vivo Xenograft Studies
Xenograft models are crucial for evaluating the in vivo antitumor efficacy of novel compounds.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell lines (e.g., HepG2, HCT116)
-
This compound derivative (formulated for in vivo administration)
-
Vehicle control
-
Standard chemotherapeutic agent (e.g., Sorafenib, 5-Fluorouracil)
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice into treatment and control groups.
-
Treatment Administration: Administer the this compound derivative, vehicle control, or standard chemotherapeutic agent to the respective groups according to the predetermined dosing schedule and route of administration.
-
Tumor Monitoring: Measure tumor volume and body weight of the mice regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and record the final tumor volume and weight.[8]
-
Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.[8]
Signaling Pathways and Mechanisms of Action
This compound derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.
Mitochondrial-Mediated Apoptosis
A common mechanism of action for many anticancer agents, including benzothiazole derivatives, is the induction of apoptosis through the intrinsic (mitochondrial) pathway. This process involves the release of cytochrome c from the mitochondria, which activates a cascade of caspases, leading to programmed cell death.[8]
Mitochondrial Apoptosis Pathway
VEGFR-2 Inhibition
Some this compound derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] Inhibition of VEGFR-2 signaling can block tumor angiogenesis, thereby suppressing tumor growth and metastasis.
VEGFR-2 Signaling Inhibition
These application notes and protocols provide a foundational guide for researchers interested in exploring the anticancer potential of this compound derivatives. The provided data and methodologies can aid in the design and execution of experiments to further elucidate the therapeutic value of this promising class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. flore.unifi.it [flore.unifi.it]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. CTT Journal [cttjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of 2-amino-5-nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methods for the synthesis of 2-amino-5-nitrobenzothiazole, a key intermediate in the development of various pharmaceuticals and dyestuffs. The following sections present a summary of quantitative data from different synthetic approaches, detailed experimental protocols, and a visual representation of the primary reaction pathway.
Data Presentation: Synthesis of 2-amino-5-nitrobenzothiazole
The following table summarizes various methods for the preparation of 2-amino-5-nitrobenzothiazole, highlighting the starting materials, reaction conditions, and resulting yields and purity. This allows for a direct comparison of the different synthetic routes.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2,4-Dinitrochlorobenzene | Thiourea | Sulpholane | 110-120 | 12 | 80 | 69.5 |
| 2,4-Dinitrochlorobenzene | Thiourea | Pyridine | Reflux | 3 | 78.5 | 66 |
| 2,4-Dinitrophenyl thiocyanate | Thiourea | Dimethylformamide | 150 | 2 | - | - |
| 2,4-Dinitrothiophenol | Thiourea | Dimethylformamide | 120 | 3 | - | - |
| 2,4,2',4'-Tetranitrodiphenyl disulphide | Thiourea | Dimethylformamide | 120 | 3 | - | - |
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of 2-amino-5-nitrobenzothiazole.
Protocol 1: Synthesis from 2,4-Dinitrochlorobenzene in Sulpholane
This protocol is based on the reaction of 2,4-dinitrochlorobenzene with thiourea in sulpholane.
Materials:
-
2,4-Dinitrochlorobenzene (10.13 g)
-
Thiourea (15.2 g)
-
Sulpholane (tetrahydrothiophene 1,1-dioxide) (50 ml)
-
Water
Procedure:
-
A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane is prepared in a suitable reaction vessel.
-
The mixture is stirred and heated to a temperature of 110° to 120° C for 12 hours.[1]
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The cooled reaction mixture is thoroughly stirred with 800 ml of water.
-
The resulting solid is collected by suction filtration and washed with water.
-
The solid product is dried to yield 11.2 g of a yellow powder.
-
High-pressure liquid chromatography (HPLC) analysis indicates the product contains 69.5% of 2-amino-5-nitrobenzothiazole, which corresponds to a yield of 80% of theory.[1]
-
Recrystallisation from dimethylformamide can be performed to improve the purity, raising the melting point to 307° C (with decomposition).[1]
Protocol 2: Synthesis from 2,4-Dinitrochlorobenzene in Pyridine
This protocol details the synthesis using pyridine as the solvent.
Materials:
-
2,4-Dinitrochlorobenzene (10.13 g)
-
Thiourea (15.2 g)
-
Pyridine (50 ml)
-
Water
Procedure:
-
A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is prepared in a round-bottom flask equipped with a reflux condenser.
-
The solution is heated to boiling and maintained at reflux with stirring for 3 hours.[1]
-
After cooling to room temperature, the mixture is thoroughly stirred with 500 ml of water.
-
The precipitated solid is collected by suction filtration, washed with water, and dried.
-
This procedure yields 11.6 g of 2-amino-5-nitrobenzothiazole with a purity of 66% as determined by HPLC analysis, corresponding to a yield of 78.5% of theory.[1]
Synthetic Pathway Visualization
The following diagram illustrates the primary synthetic route for the preparation of 2-amino-5-nitrobenzothiazole from 2,4-dinitrochlorobenzene and thiourea.
Caption: Synthetic pathway for 2-amino-5-nitrobenzothiazole.
References
Application Notes and Protocols for the Synthesis of Azo Dyes from 5-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes synthesized from heterocyclic amines, such as those derived from 5-nitrobenzothiazole, represent a significant class of colorants known for their vibrant shades, good fastness properties, and potential biological activities. The incorporation of the benzothiazole moiety can enhance the tinctorial strength and dyeing characteristics of these dyes, making them suitable for various applications, including the dyeing of synthetic fibers like polyester. Furthermore, the presence of the nitro group and the benzothiazole ring system in the final azo dye structure can impart interesting pharmacological properties, warranting their investigation in drug development.
The synthesis of azo dyes from this compound is a multi-step process that begins with the reduction of the nitro group to form the corresponding amine, 2-amino-5-nitrobenzothiazole. This amine then serves as the diazo component, which is diazotized and subsequently coupled with various aromatic compounds (coupling components) to yield the final azo dyes.
Synthesis Pathway Overview
The overall synthetic route involves three key stages:
-
Reduction of this compound: The nitro group of the starting material is reduced to a primary amine to yield 2-amino-5-nitrobenzothiazole.
-
Diazotization: The resulting 2-amino-5-nitrobenzothiazole is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid, to form a reactive diazonium salt.
-
Azo Coupling: The diazonium salt is then reacted with a suitable coupling component, such as a phenol, naphthol, or an aromatic amine, to produce the final azo dye.
Caption: Overall synthesis pathway from this compound to an Azo Dye.
Experimental Protocols
Protocol 1: Reduction of this compound to 2-Amino-5-nitrobenzothiazole
This protocol describes a general method for the reduction of a nitroaromatic compound to its corresponding amine using tin(II) chloride.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 40%)
-
Ethanol
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, suspend this compound (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (approximately 3-4 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture to reflux with stirring for a period of 2-4 hours, or until the reaction is complete (monitor by TLC).
-
After cooling to room temperature, carefully neutralize the reaction mixture with a concentrated solution of sodium hydroxide until the solution is alkaline. This will precipitate tin salts.
-
Filter the mixture through a Buchner funnel to remove the inorganic salts.
-
The filtrate, containing the desired 2-amino-5-nitrobenzothiazole, can be further purified by recrystallization from a suitable solvent such as ethanol.
Protocol 2: Diazotization of 2-Amino-5-nitrobenzothiazole
This protocol outlines the formation of the diazonium salt from 2-amino-5-nitrobenzothiazole.
Materials:
-
2-Amino-5-nitrobenzothiazole
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Sodium nitrite (NaNO₂)
-
Ice
-
Beaker
-
Stirring apparatus
-
Thermometer
Procedure:
-
In a beaker, dissolve 2-amino-5-nitrobenzothiazole (1 equivalent) in cold concentrated sulfuric acid or a mixture of concentrated hydrochloric acid and water, maintaining the temperature between 0 and 5 °C using an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (1 equivalent) in a small amount of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred solution of the amine, ensuring the temperature remains strictly between 0 and 5 °C.
-
Continue stirring the mixture for an additional 30 minutes at this temperature to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Protocol 3: Azo Coupling with a Phenolic or Aniline Derivative
This protocol describes the final step of coupling the diazonium salt with a coupling component to form the azo dye.
Materials:
-
Diazonium salt solution from Protocol 2
-
Coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline) (1 equivalent)
-
Sodium hydroxide (NaOH) solution (for phenolic coupling components)
-
Sodium acetate (for aniline coupling components)
-
Ice
-
Beaker
-
Stirring apparatus
Procedure for Coupling with Phenols/Naphthols:
-
Dissolve the coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred alkaline solution of the coupling component.
-
An intensely colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the completion of the coupling reaction.
-
Isolate the solid dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold water to remove any unreacted salts and by-products.
-
Dry the purified azo dye.
Procedure for Coupling with Anilines:
-
Dissolve the coupling component (e.g., N,N-dimethylaniline) in a dilute acidic solution (e.g., acetic acid or hydrochloric acid).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the stirred solution of the aniline derivative.
-
Maintain a slightly acidic pH (around 4-5) by adding a buffer solution like sodium acetate.
-
Continue stirring in the ice bath for 1-2 hours.
-
Isolate the precipitated dye by filtration, wash with water, and dry.
Caption: Experimental workflow for the synthesis of azo dyes.
Quantitative Data
The following tables summarize the properties of various azo dyes synthesized from 2-amino-5-nitrobenzothiazole and different coupling components.
Table 1: Synthesis and Properties of Azo Dyes Derived from 2-Amino-5-nitrobenzothiazole
| Coupling Component | Dye Color | Yield (%) | M.p. (°C) | λmax (nm) |
| N,N-Dimethylaniline | Reddish-brown | 75 | 210-212 | 525 |
| N,N-Diethylaniline | Brown | 78 | 198-200 | 530 |
| N-Ethylaniline | Orange | 72 | 185-187 | 480 |
| Phenol | Yellow | 65 | 220-222 | 410 |
| β-Naphthol | Red | 80 | 245-247 | 540 |
| Resorcinol | Brownish-red | 70 | >300 | 490 |
Table 2: Fastness Properties of Azo Dyes on Polyester Fiber
| Coupling Component | Light Fastness (1-8) | Wash Fastness (1-5) | Sublimation Fastness (1-5) |
| N,N-Dimethylaniline | 4-5 | 4 | 4 |
| N,N-Diethylaniline | 5 | 4-5 | 4-5 |
| N-Ethylaniline | 4 | 4 | 4 |
| β-Naphthol | 5 | 5 | 5 |
Note: The data presented in these tables are compiled from various literature sources and are intended for comparative purposes. Actual results may vary depending on the specific experimental conditions.
Concluding Remarks
The synthesis of azo dyes from this compound offers a versatile route to a range of colorants with valuable properties. The protocols provided herein offer a foundational methodology for researchers to explore the synthesis of novel azo dyes. The quantitative data illustrates the influence of the coupling component on the color and fastness properties of the final dyes. Further research can focus on optimizing reaction conditions, exploring a wider variety of coupling components, and evaluating the biological activities of these novel compounds for potential applications in drug development.
Application Notes and Protocols for the Synthesis of Schiff Base Derivatives of 5-Nitrobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff base derivatives of 5-nitrobenzothiazole. The protocols outlined below are based on established chemical literature and offer both conventional and modern microwave-assisted methodologies.
Application Notes
Schiff bases are organic compounds containing an imine or azomethine group (-C=N-). When derived from heterocyclic scaffolds like benzothiazole, they exhibit a wide range of pharmacological properties. The incorporation of a nitro group at the 5-position of the benzothiazole ring can significantly influence the molecule's electronic properties and, consequently, its biological activity.
Biological Significance: Derivatives of benzothiazole are known for their diverse biological activities, including antimicrobial, antifungal, anticancer, anti-inflammatory, and antioxidant properties.[1][2] Schiff bases synthesized from amino-nitrobenzothiazoles, in particular, have been investigated as potent antimicrobial and antifungal agents.[3][4][5] The imine group is crucial for their biological action, which may involve forming hydrogen bonds with the active sites of cellular constituents, thereby interfering with normal cell processes.[6] Metal complexes of these Schiff bases often show enhanced biological activity compared to the free ligands.[7]
Table 1: Summary of Reported Biological Activities
| Compound Type | Target Organism(s) | Activity | Reference |
|---|---|---|---|
| Thiazole-based Schiff bases | E. coli, S. aureus | Antibacterial (Inhibition zones up to 15.00 mm) | [8] |
| Thiazole-based Schiff bases | DPPH radical | Antioxidant (IC50 as low as 3.6 µg/mL) | [8] |
| Cu(II) complex of a 5-nitrothiazole Schiff base | S. aureus, E. coli, B. subtilis | Moderate antibacterial activity | [7] |
| Benzothiazole Schiff bases | C. albicans, A. niger | Antifungal activity | [2][5] |
| Zinc(II) Schiff base complexes | A. niger, C. albicans | Higher antifungal activity than free ligands |[6] |
Synthesis Protocols
The primary method for synthesizing Schiff bases is the condensation reaction between a primary amine (2-amino-5-nitrobenzothiazole) and an active carbonyl compound (an aldehyde or ketone). The reaction is typically carried out in an alcoholic solvent, often with an acid catalyst.
Caption: General workflow for the synthesis, purification, and analysis of this compound Schiff bases.
This protocol describes a general method for synthesizing Schiff bases using conventional heating.
Materials:
-
2-Amino-5-nitrobenzothiazole (or a related derivative like 2-amino-6-nitrobenzothiazole)
-
Substituted aromatic aldehyde (e.g., 3,5-diiodosalicylaldehyde, vanillin)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
Dissolve an equimolar amount (e.g., 0.01 mol) of the substituted aromatic aldehyde in hot absolute ethanol (15-30 mL) in a round-bottom flask.[9]
-
To this solution, add an equimolar amount (0.01 mol) of 2-amino-5-nitrobenzothiazole.
-
Add a few drops (approx. 5) of glacial acetic acid to the mixture to catalyze the reaction.[9]
-
Attach a condenser to the flask and heat the mixture under reflux for 2 to 4 hours.[9][10] The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature. A solid product should precipitate out of the solution.[9]
-
Filter the solid product using a Buchner funnel.
-
Wash the precipitate first with cold ethanol and then with diethyl ether to remove any unreacted starting materials.[9]
-
Dry the purified product in a desiccator or a vacuum oven.
Table 2: Example Reaction Conditions and Yields (Conventional Method)
| Amine Reactant | Aldehyde Reactant | Solvent | Catalyst | Time (hrs) | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Amino-4-chloro-6-nitrobenzothiazole | 4-Hydroxy-3-methoxybenzaldehyde | Ethanol | Glacial Acetic Acid | 3 | High (not specified) | [9] |
| 2-Amino-6-nitrobenzothiazole | 3,5-Diiodosalicylaldehyde | Ethanol | None specified | 2 | 38% |[10] |
This method offers significant advantages over conventional heating, including shorter reaction times, higher yields, and often cleaner reactions.[10]
Materials:
-
2-Amino-5-nitrobenzothiazole (or a related derivative)
-
Substituted aromatic aldehyde
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a microwave-safe vessel (e.g., an Erlenmeyer flask), thoroughly mix equimolar quantities (e.g., 0.01 mol) of 2-amino-5-nitrobenzothiazole and the desired aldehyde.[10]
-
Add a small amount of ethanol to dissolve or suspend the reactants, followed by a catalytic amount of glacial acetic acid.[10]
-
Cap the vessel with a funnel and place it in a domestic or laboratory microwave oven.
-
Irradiate the mixture at a suitable power setting (e.g., 450W) for 8-10 minutes. It is advisable to apply the radiation in short intervals (e.g., 1 minute) to control the reaction temperature and pressure.[10]
-
After the irradiation period, allow the reaction mixture to cool to room temperature.
-
The solid product that separates is collected by filtration.
-
Recrystallize the product from ethanol and dry it under reduced pressure over anhydrous CaCl2 in a desiccator.[10]
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
|---|---|---|---|
| Reactants | 2-Amino-6-nitrobenzothiazole + 3,5-Diiodosalicylaldehyde | 2-Amino-6-nitrobenzothiazole + 3,5-Diiodosalicylaldehyde | [10] |
| Reaction Time | 2 hours | 8-10 minutes | [10] |
| Yield | 38% | 78% |[10] |
Characterization of Synthesized Compounds
The structures of the newly synthesized Schiff bases must be confirmed using standard spectroscopic techniques.
Caption: A typical workflow for evaluating the in vitro antimicrobial activity using the disc diffusion method.
Spectroscopic Data: The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum and a singlet for the azomethine proton (-N=CH-) in the 1H NMR spectrum, along with the disappearance of the amine (-NH2) peaks from the starting material.[10]
Table 4: Typical Spectroscopic Data for Benzothiazole Schiff Bases
| Technique | Functional Group | Characteristic Signal | Reference |
|---|---|---|---|
| FT-IR | Azomethine (-CH=N-) | Strong peak around 1620-1654 cm⁻¹ | [9][10] |
| Aromatic (C=C) | 1504-1539 cm⁻¹ | [9] | |
| C-S-C | ~1157 cm⁻¹ | [9] | |
| ¹H NMR | Azomethine (-N=CH-) | Singlet at δ 9.26-9.71 ppm | [1][10] |
| Phenolic (-OH) | Singlet at δ ~11.74 ppm (if present) | [10] | |
| Aromatic (Ar-H) | Multiplet at δ 7.36-8.2 ppm | [9][10] |
| Mass Spec | Molecular Ion (M⁺) | Peak corresponding to the molecular weight of the compound |[10] |
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jetir.org [jetir.org]
- 6. Antibacterial and Antifungal Studies on Some Schiff Base Complexes of Zinc(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 10. scispace.com [scispace.com]
Application Notes and Protocols: 5-Nitrobenzothiazole in the Development of Anti-inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation is a key factor in the pathogenesis of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities.[2][3] The incorporation of a nitro group, specifically at the 5-position of the benzothiazole ring system, has been shown to modulate the electronic and biological properties of these compounds, leading to the development of potent anti-inflammatory agents.[2][4]
These application notes provide an overview of the mechanisms of action for 5-nitrobenzothiazole derivatives and detail essential protocols for their evaluation as potential anti-inflammatory drugs. The focus is on their ability to modulate key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound derivatives exert their anti-inflammatory effects primarily by inhibiting pro-inflammatory signaling cascades. The two major pathways implicated are the NF-κB and MAPK pathways, which regulate the expression of numerous inflammatory mediators.[5][6]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][7] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα.[7] Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB (typically the p65/p50 dimer) to translocate to the nucleus and initiate gene transcription.[7][8]
Benzothiazole derivatives, including those with nitro substituents, have been shown to suppress NF-κB activation by preventing the phosphorylation of p65 and IκBα, thereby blocking the nuclear translocation of NF-κB.[6] This inhibition leads to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4][6]
Modulation of MAPK Signaling Pathways
The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a critical role in transducing extracellular stimuli into cellular responses, including inflammation.[5][9] These kinases are activated by cellular stress and cytokines, and they regulate the synthesis of pro-inflammatory mediators.[9][10] Studies have shown that benzothiazole derivatives can suppress the LPS-induced phosphorylation of p38, ERK1/2, and JNK in a dose-dependent manner.[6] By inhibiting these key kinases, this compound compounds can effectively attenuate the inflammatory response.
Quantitative Data Summary
The anti-inflammatory and cytotoxic potential of various nitro-substituted benzothiazole derivatives has been evaluated. The following tables summarize key quantitative data from published studies.
Table 1: In Vivo Anti-inflammatory Activity of Nitrobenzothiazole Derivatives Activity measured using the carrageenan-induced rat paw edema model.
| Compound ID | Structure | Dose (µM/kg) | % Inhibition (1h) | % Inhibition (2h) | % Inhibition (3h) | Ulcerogenic Index | Reference |
| 17c | N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide | 10 | 72% | 76% | 80% | 0.82 | [2] |
| 17i | N-(1,3-Benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]pentanamide | 10 | 64% | 73% | 78% | 0.89 | [2] |
| Celecoxib | Reference Drug | 10 | 65% | 75% | 82% | 0.92 | [2] |
Table 2: In Vitro Cytotoxicity of Nitro-Substituted Benzothiazole Derivatives against Cancer Cell Lines Cytotoxicity measured using the MTT assay.
| Compound Description | Cell Line | Cell Type | IC₅₀ (µM) at 24h | IC₅₀ (µM) at 48h | Reference |
| Compound A (Nitro substituent) | HepG2 | Hepatocellular Carcinoma | 56.98 | 38.54 | [4][11] |
| 6-nitrobenzothiazole derivative | HCT-116 | Colon Cancer | 5.61 | Not Reported | [12] |
| Sorafenib (Reference) | HepG2 | Hepatocellular Carcinoma | Not Reported | Not Reported | [4] |
Experimental Protocols
A systematic evaluation of this compound derivatives requires a combination of in vitro and in vivo assays to determine cytotoxicity, efficacy, and mechanism of action.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[12] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[13][14]
Methodology:
-
Cell Seeding: Plate cells (e.g., RAW 264.7 macrophages or a relevant cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[12]
-
Compound Treatment: Treat the cells with various concentrations of the this compound test compound for 24 to 48 hours. Include a vehicle control (e.g., DMSO).[4]
-
MTT Addition: Remove the treatment media and add MTT solution (0.5 mg/mL in PBS) to each well. Incubate for 4 hours to allow the formation of formazan crystals.[4]
-
Solubilization: Discard the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[4]
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.[12]
Protocol 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This widely used cell-based assay assesses a compound's ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[5]
Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[5]
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.[5]
-
Treatment: Pre-treat the cells with various non-toxic concentrations of the this compound compound for 1 hour.[1]
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include unstimulated and vehicle-treated controls.[1][5]
-
Nitric Oxide (NO) Measurement:
-
Collect 100 µL of the cell culture supernatant.
-
Mix with an equal volume of Griess reagent and incubate.
-
Measure the absorbance at 540 nm and quantify nitrite levels using a sodium nitrite standard curve.[15]
-
-
Cytokine Measurement (ELISA):
-
Measure the concentrations of pro-inflammatory cytokines like TNF-α and IL-6 in the collected supernatant using commercially available ELISA kits according to the manufacturer's instructions.[15]
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production for each treatment group relative to the LPS-stimulated control.
Protocol 3: In Vivo Anti-inflammatory Activity using Carrageenan-Induced Paw Edema
This is a standard and widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.[1] Edema is induced by injecting carrageenan into the sub-plantar region of a rat's hind paw, and the reduction in paw volume after treatment indicates anti-inflammatory effect.[2]
Methodology:
-
Animals: Use Wistar or Sprague-Dawley rats (150-200g), acclimatized for at least one week.[1]
-
Grouping: Divide animals into groups: a control group (vehicle), a standard group (e.g., Celecoxib or Diclofenac), and test groups receiving different doses of the this compound derivative.
-
Initial Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]
-
Compound Administration: Administer the test compounds and standard drug, typically orally or intraperitoneally, 1 hour before carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Edema Measurement: Measure the paw volume again at 1, 2, and 3 hours after the carrageenan injection.[2]
-
Data Analysis: Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100, where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.[1]
Conclusion
Derivatives based on the this compound scaffold represent a promising class of compounds for the development of novel anti-inflammatory agents. Their mechanism of action, involving the dual inhibition of the critical NF-κB and MAPK signaling pathways, provides a strong rationale for their therapeutic potential. The protocols detailed in these notes offer a standardized framework for researchers to effectively screen and characterize these compounds, from initial in vitro cytotoxicity and activity assessments to in vivo efficacy studies. Further investigation and structure-activity relationship (SAR) studies are warranted to optimize the potency and safety profile of this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Perspective of Synthesis of Medicinally Relevant Benzothiazole based Molecules: Potential for Antimicrobial and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. turkjps.org [turkjps.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
optimizing reaction conditions for 5-Nitrobenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-nitrobenzothiazole. Our aim is to address common experimental challenges and provide actionable solutions to optimize reaction conditions, improve yields, and ensure product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: The two main synthetic strategies for obtaining the this compound scaffold are:
-
Electrophilic Nitration: This involves the direct nitration of a benzothiazole precursor. To control the regioselectivity and favor the 5-nitro isomer, the 2-amino group is often protected, for example, as an acetamide, prior to nitration.[1]
-
Nucleophilic Aromatic Substitution: This route typically involves the reaction of a substituted benzene ring, such as 2,4-dinitrochlorobenzene, with a sulfur-containing nucleophile like thiourea.[2]
Q2: I am getting a mixture of nitro-isomers during the nitration of 2-aminobenzothiazole. How can I improve the regioselectivity for the 5-position?
A2: Obtaining a mixture of isomers is a common problem in the direct nitration of 2-aminobenzothiazole. The amino group is a strong activating group and can direct nitration to multiple positions. To enhance the yield of the 5-nitro isomer, it is highly recommended to protect the 2-amino group as an acyl derivative, such as 2-acetylaminobenzothiazole, before performing the nitration. This method has been shown to yield the 6-nitro isomer with high selectivity, and similar principles can be applied to optimize for the 5-nitro product by carefully controlling reaction conditions.[1]
Q3: My reaction yield is consistently low. What are the potential causes and how can I troubleshoot this?
A3: Low yields in benzothiazole synthesis can stem from several factors. Key areas to investigate include:
-
Purity of Starting Materials: Ensure the purity of your starting materials, as impurities can lead to side reactions or inhibit the desired transformation. For instance, 2-aminothiophenol is susceptible to oxidation.[3][4]
-
Reaction Temperature: The reaction temperature is a critical parameter. If the yield is low at room temperature, a gradual increase in temperature may be beneficial. Conversely, if side products are observed at elevated temperatures, lowering the temperature could improve the yield of the desired product.[3]
-
Catalyst Efficiency: If you are using a catalyst, its choice and activity are crucial. Consider screening different catalysts or using a fresh batch to rule out catalyst deactivation.[5]
-
Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC) to ensure it has reached completion.[3]
Q4: What are the common impurities I might encounter in the final product and how can they be removed?
A4: Common impurities include regioisomers (e.g., 4-, 6-, and 7-nitrobenzothiazole), unreacted starting materials, and byproducts from side reactions. Purification can be challenging if the impurities have similar polarity to the desired product. The following techniques can be employed:
-
Column Chromatography: This is a standard method for separating isomers. Experiment with different solvent systems to achieve optimal separation.[3]
-
Recrystallization: This can be an effective method for purifying the final product. Screening various solvents is often necessary to find a suitable system.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive or impure reagents. | Use fresh, high-purity starting materials. 2-aminothiophenol, if used, is prone to oxidation and should be handled accordingly.[3][4] |
| Suboptimal reaction temperature. | Systematically vary the reaction temperature. For some benzothiazole syntheses, a deviation of even 20°C can significantly impact the yield.[3][4] | |
| Inefficient catalyst or catalyst poisoning. | Screen different catalysts or use a fresh batch. Ensure starting materials are free of impurities that could deactivate the catalyst.[5] | |
| Formation of Multiple Isomers | Direct nitration of a highly activated ring. | Protect the 2-amino group of the benzothiazole ring as an amide (e.g., acetamide) before nitration to control the regioselectivity.[1] |
| Unfavorable reaction conditions in Hugershoff synthesis. | The Hugershoff synthesis is known to produce mixtures of 5- and 7-substituted isomers with meta-substituted anilines. Consider alternative synthetic routes for better regiocontrol.[2] | |
| Difficult Product Isolation | Product is highly soluble in the work-up solvent. | Modify the work-up procedure, for example, by changing the extraction solvent or by using a salting-out effect. |
| Similar polarity of product and impurities. | Employ a different solvent system for column chromatography or consider alternative purification techniques like preparative TLC or recrystallization from a different solvent system.[3] | |
| Reaction Stalls or is Sluggish | Inefficient heat transfer. | For reactions requiring elevated temperatures, consider using microwave irradiation for uniform and rapid heating, which can reduce reaction times and improve yields.[5] |
| Poor solvent choice. | Experiment with different solvents as the solvent can significantly influence reaction kinetics and the formation of side products.[5] |
Experimental Protocols
Synthesis of 2-Amino-5-nitrobenzothiazole from 2,4-Dinitrochlorobenzene and Thiourea
This protocol is adapted from a patented procedure and provides a method for synthesizing a key precursor to this compound.
Materials:
-
2,4-Dinitrochlorobenzene
-
Thiourea
-
Sulpholane (Tetrahydrothiophene 1,1-dioxide)
-
Water
-
Dimethylformamide (for recrystallization)
Procedure:
-
Suspend 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane.
-
Stir the suspension at 110° to 120° C for 12 hours.
-
After cooling, thoroughly stir the mixture with 800 ml of water.
-
Filter the solid product with suction and wash with water.
-
After drying, a yellow powder is obtained.
-
Recrystallization from dimethylformamide can be performed to improve purity.[2]
Quantitative Data Summary:
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Reported Purity (HPLC) | Reported Yield |
| 10.13 g 2,4-Dinitrochlorobenzene | 15.2 g Thiourea | 50 ml Sulpholane | 110-120 °C | 12 hours | 69.5% | 80% of theory |
Table based on data from US Patent 4,808,723 A.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 2-amino-5-nitrobenzothiazole.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 2. US4808723A - Process for the preparation of benzothiazoles - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Nitrobenzothiazole Derivatives
Welcome to the technical support center for the purification of 5-nitrobenzothiazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most effective and commonly employed purification techniques for this compound derivatives are recrystallization and column chromatography.[1] Recrystallization is highly effective for purifying solid compounds, leveraging differences in solubility between the desired product and impurities at varying temperatures.[1] Column chromatography separates compounds based on their differential adsorption onto a stationary phase, such as silica gel, and their solubility in a mobile phase.[1]
Q2: My this compound derivative is a solid. Which purification method should I try first?
A2: For solid derivatives, recrystallization is often the preferred initial purification method due to its simplicity and effectiveness.[1] If recrystallization fails to yield a product of sufficient purity, or if the product is an oil, then column chromatography is the recommended next step.
Q3: How do I monitor the progress of the purification process?
A3: Thin-layer chromatography (TLC) is a standard and efficient technique for monitoring the progress of purification.[2] By comparing the TLC profile of your crude material with the purified fractions, you can assess the removal of impurities. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is the method of choice.
Q4: Are there any specific safety precautions I should take when handling this compound derivatives?
A4: Yes, it is crucial to handle all chemical compounds with appropriate safety measures. This compound and its derivatives may cause skin and eye irritation.[3] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) such as gloves and safety glasses, and consult the Safety Data Sheet (SDS) for detailed handling and safety information.
Troubleshooting Guides
Problem 1: Low or No Yield After Purification
| Potential Cause | Suggested Solution |
| Product Loss During Recrystallization | - Excess Solvent: Use a minimal amount of hot solvent to dissolve the crude product to ensure the solution is saturated. - Premature Crystallization: Pre-heat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper during hot filtration. - Incomplete Crystallization: After initial cooling to room temperature, cool the flask in an ice bath to maximize crystal formation. |
| Product Decomposition on Silica Gel | Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel.[2] - Use a Deactivated Stationary Phase: Consider using silica gel deactivated with triethylamine or opt for a different stationary phase like neutral or basic alumina. - Alternative Purification: If decomposition persists, rely on recrystallization or consider other methods like preparative TLC. |
| Thermal Instability | The compound may degrade at elevated temperatures during solvent removal. - Low-Temperature Evaporation: Use a rotary evaporator with a low-temperature water bath and high vacuum to remove the solvent. - Perform Purification Steps at Reduced Temperatures. |
Problem 2: Difficulty in Separating the Product from Impurities
| Potential Cause | Suggested Solution |
| Similar Polarity of Product and Impurities | This can make separation by column chromatography challenging. - Optimize the Mobile Phase: Experiment with different solvent systems for elution. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. - Alternative Chromatographic Techniques: Consider using a different stationary phase or explore preparative HPLC with a suitable column. - Recrystallization: If chromatography is ineffective, recrystallization may provide better separation. |
| Formation of Isomers | The synthesis may have produced structural or positional isomers that are difficult to separate. - Characterize All Products: Use analytical techniques like NMR and mass spectrometry to identify the isomers. - Modify Reaction Conditions: Adjust the synthetic protocol to favor the formation of the desired isomer. |
| Presence of Starting Materials | Incomplete reaction can lead to the presence of starting materials in the crude product. - Monitor Reaction to Completion: Use TLC to ensure the reaction has gone to completion before work-up. - Adjust Reaction Conditions: If the reaction is incomplete, consider increasing the reaction time, temperature, or stoichiometry of reactants. |
Problem 3: The Product "Oils Out" Instead of Crystallizing During Recrystallization
| Potential Cause | Suggested Solution |
| High Degree of Supersaturation | The solution is too concentrated, leading to rapid precipitation as an oil rather than slow crystal growth. - Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. |
| Melting Point of the Compound is Lower Than the Boiling Point of the Solvent | The solid melts in the hot solvent before it can dissolve. - Choose a Lower-Boiling Solvent: Select a solvent with a boiling point below the melting point of your compound. |
| Presence of Impurities | Impurities can inhibit crystal lattice formation. - Preliminary Purification: Perform a quick column chromatography "plug" to remove gross impurities before attempting recrystallization. |
Data Presentation
Table 1: Recrystallization Solvents and Purity Data for 2-Amino-5-nitrobenzothiazole
| Starting Material | Recrystallization Solvent | Initial Purity (by HPLC) | Final Melting Point | Theoretical Yield |
| Crude 2-amino-5-nitrobenzothiazole | Dimethylformamide (DMF) | 69.5% | 307 °C (decomposition) | 80% |
| Crude 2-amino-5-nitrobenzothiazole | Pyridine/Water (3/1) | Not specified | 262-263 °C | Not specified |
| Crude 2-amino-5-nitrobenzothiazole | Ethanol | Not specified | 133 °C | Not specified |
Data extracted from patent US4808723A. The different melting points reported for recrystallization from different solvents may be due to polymorphism or variations in the specific derivative being purified in each example within the patent.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound derivative in various solvents at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. Common solvents for benzothiazole derivatives include ethanol, methanol, dimethylformamide (DMF), and mixtures like pyridine/water or ethyl acetate/hexane.[4][5]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The desired compound should crystallize out. To maximize the yield, you can further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of benzothiazole derivatives.[1]
-
Mobile Phase Selection: Determine the optimal mobile phase (eluent) by running TLC plates with different solvent systems. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used.[1] The goal is to achieve a good separation between the desired product (Rf value of ~0.3-0.4) and any impurities.
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent and carefully pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen mobile phase, starting with a lower polarity and gradually increasing the polarity if a gradient elution is required.
-
Fraction Collection: Collect the eluent in separate fractions and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical experimental workflow for the purification and analysis of this compound derivatives.
Caption: A logical troubleshooting guide for the purification of this compound derivatives.
References
improving the yield and purity of 5-Nitrobenzothiazole reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and purity of 5-Nitrobenzothiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the synthesis of this compound, particularly focusing on the direct nitration of benzothiazole, a common synthetic route.
Q1: My overall yield of this compound is consistently low. What are the primary factors I should investigate?
Low yield is a frequent issue and can stem from several sources. The most critical parameters to control are reaction temperature and the choice of nitrating agent.[1] Incomplete reactions or the formation of side products are common culprits.
-
Suboptimal Temperature: Nitration reactions are highly exothermic. Poor temperature control can lead to the formation of unwanted byproducts or even decomposition of the starting material. Maintaining a low temperature, typically between 0-10°C, is crucial for improving selectivity and yield.[2][3]
-
Inefficient Nitrating Agent: The combination of nitric acid and sulfuric acid is standard, but the ratio and concentration are key. An insufficient amount of the nitrating agent will lead to an incomplete reaction, while an excessive amount can promote the formation of dinitro products.
-
Purity of Starting Materials: Ensure the benzothiazole used is pure. Impurities can interfere with the reaction, leading to side products and a lower yield of the desired product.[1]
Q2: My final product is impure, containing multiple isomers. How can I improve the regioselectivity for the 5-position?
The nitration of benzothiazole can produce a mixture of isomers (4-, 5-, 6-, and 7-nitrobenzothiazole). Achieving high regioselectivity for the 5-position is a significant challenge.
Protecting group strategies, while more complex, can significantly enhance selectivity. For instance, in the synthesis of related nitrobenzothiazoles, acylating a precursor amino group directs nitration to specific positions, drastically reducing the formation of other isomers.[3][4] While direct nitration is simpler, controlling the reaction conditions is paramount for maximizing the 5-nitro isomer.
Below is a summary of how reaction parameters can influence isomer distribution based on general principles of aromatic nitration.
| Parameter | Condition | Expected Outcome on Purity | Rationale |
| Temperature | Low (0-5 °C) | Higher Purity (more 5-isomer) | Reduces the energy available for the formation of less-favored isomers.[2][3] |
| High (>25 °C) | Lower Purity (more isomers) | Increases the rate of side reactions and formation of thermodynamically stable isomers. | |
| Nitrating Agent | HNO₃/H₂SO₄ | Standard, but selectivity varies | The strong acidic environment is necessary, but the ratio must be optimized. |
| Reaction Time | Short | May lead to incomplete reaction | |
| Long | Can increase dinitration products | Monitor reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal time.[1] |
Q3: I am observing the formation of dark, tar-like substances in my reaction flask. What causes this and how can it be prevented?
The formation of tar-like substances is typically due to oxidation or polymerization side reactions. This can be caused by:
-
High Temperatures: Excessively high temperatures can cause the degradation of the starting material or the nitrated products.
-
Excess Nitrating Agent: A large excess of nitric acid, a strong oxidizing agent, can lead to unwanted oxidation reactions.
-
Impure Reagents: Impurities in the starting benzothiazole or the acids can catalyze polymerization.
To prevent this, ensure strict temperature control, use a minimal excess of the nitrating agent, and use high-purity reagents.[1] Adding the nitrating agent slowly and dropwise to the cooled substrate solution helps dissipate heat and maintain control.[2][3]
Q4: What is the most effective method for purifying the crude product and isolating the this compound isomer?
Isolating the desired 5-nitro isomer from the reaction mixture requires effective purification techniques.
-
Recrystallization: This is often the first step. Ethanol is a commonly used solvent for the recrystallization of nitroaromatic compounds.[2] This can significantly enrich the desired isomer if its solubility properties differ sufficiently from the other isomers.
-
Column Chromatography: For achieving high purity, column chromatography on silica gel is the most effective method. A solvent system of ethyl acetate and hexane is typically used to separate the isomers based on their polarity.
Experimental Protocols & Methodologies
Protocol 1: Direct Nitration of Benzothiazole
This protocol describes a general method for the synthesis of this compound via direct nitration.
Materials:
-
Benzothiazole
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Ethanol (for recrystallization)
-
Ethyl Acetate and Hexane (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add benzothiazole to the cold sulfuric acid while stirring. Ensure the temperature remains below 10 °C.
-
Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to a separate flask containing chilled concentrated sulfuric acid. Keep this mixture cold.
-
Add the cold nitrating mixture dropwise to the benzothiazole solution over 30-60 minutes. Critically, maintain the reaction temperature between 0-5 °C throughout the addition.[3]
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.[1]
-
Once the reaction is complete, very slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
A precipitate (the crude product) will form. Filter the solid and wash it thoroughly with cold water until the washings are neutral.
-
Neutralize any remaining acid by washing the solid with a cold, saturated sodium bicarbonate solution, followed by another wash with cold water.
-
Dry the crude product.
-
Purification:
-
Recrystallization: Recrystallize the crude solid from hot ethanol to improve purity.[2]
-
Column Chromatography: For higher purity, dissolve the recrystallized product in a minimal amount of dichloromethane or ethyl acetate and purify using a silica gel column with an appropriate ethyl acetate/hexane gradient.
-
Visualized Workflows and Pathways
Diagram 1: Reaction Pathway for the Nitration of Benzothiazole
Caption: Nitration pathway of benzothiazole leading to the desired product and common byproducts.
Diagram 2: Troubleshooting Workflow for Low Yield/Purity
Caption: A logical workflow for troubleshooting common issues in this compound synthesis.
References
troubleshooting common issues in 5-Nitrobenzothiazole functionalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the functionalization of 5-nitrobenzothiazole. The information is tailored for researchers, scientists, and drug development professionals to help navigate experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common functionalization reactions performed on this compound?
A1: The most common functionalization reactions involving this compound include:
-
Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the benzothiazole ring for nucleophilic attack, typically at positions ortho or para to the nitro group. This is a widely used method for introducing various functional groups.
-
Reduction of the Nitro Group: The nitro group is often reduced to an amino group (-NH2), which can then be further functionalized. This transformation is crucial for building more complex molecules.
-
Modifications at the 2-position: The C-2 position of the benzothiazole ring is also a common site for functionalization, often involving reactions with the 2-amino or 2-mercapto derivatives.
Q2: I am observing a dark brown or black reaction mixture. What could be the cause?
A2: A dark coloration in your reaction mixture often indicates decomposition of the starting material or product.[1] This can be caused by excessive heat, the presence of oxygen, or the use of a base that is too strong.[1] Consider lowering the reaction temperature, ensuring the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), and using a milder base.[1]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the progress of most organic reactions. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. Visualization can typically be achieved using UV light.
Troubleshooting Guides
Low or No Product Yield
Q: My reaction is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low product yield is a frequent challenge in organic synthesis. The following guide provides potential causes and recommended solutions.
Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting workflow for addressing low or no product yield.
| Potential Cause | Recommended Solutions |
| Poor Quality of Starting Materials | Ensure the purity of this compound and other reactants. Impurities can interfere with the reaction. |
| Suboptimal Reaction Temperature | The reaction temperature can significantly impact the yield. If the yield is low at room temperature, try gradually increasing the temperature. Conversely, if side products are observed at elevated temperatures, lowering the temperature may be beneficial.[2] |
| Incorrect Solvent or Base | The choice of solvent and base is critical. For instance, in nucleophilic aromatic substitution, changing the solvent or base can dramatically affect the yield (see table below). |
| Insufficient Reaction Time | Monitor the reaction progress using TLC. If the starting material is not fully consumed, extend the reaction time. |
| Moisture or Air Sensitivity | Some reactions are sensitive to moisture or air. Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon) if necessary. |
| Product Loss During Work-up | Review your extraction and purification procedures. Your product may be partially soluble in the aqueous layer, or it may be degrading on the silica gel column. |
Nucleophilic Aromatic Substitution (SNAr) Issues
Q: I am having trouble with a nucleophilic aromatic substitution (SNAr) on a 2-halo-5-nitrobenzothiazole. What factors should I consider for optimization?
A: The efficiency of SNAr reactions is influenced by several factors. The table below summarizes the effect of different solvents and bases on the yield of a model reaction.
Table 1: Optimization of SNAr Reaction Conditions
| Entry | Solvent | Base | Temperature (°C) | Time | Yield (%) |
| 1 | DMF | t-BuOK | 55 | 12 h | 45 |
| 2 | Dioxane | t-BuOK | 55 | 12 h | 35 |
| 3 | THF | t-BuOK | 55 | 12 h | 68 |
| 4 | THF | NaH | 55 | 12 h | 55 |
| 5 | THF | K2CO3 | 55 | 12 h | 20 |
| 6 | THF | t-BuOK | 95 (Microwave) | 40 min | 96 |
Data adapted from a study on a similar system and is for illustrative purposes.[3]
SNAr Troubleshooting Logic
Caption: Decision pathway for troubleshooting common SNAr reaction issues.
Reduction of the Nitro Group
Q: I am trying to reduce the nitro group of this compound to an amine, but the reaction is not working well. What are some common issues and solutions?
A: The reduction of a nitro group can be challenging, especially in the presence of other functional groups. The choice of reducing agent and reaction conditions is crucial.
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Insufficient reducing agent or catalyst deactivation. | Increase the equivalents of the reducing agent. If using a catalyst like Pd/C, ensure it is fresh and active. |
| Side Product Formation | Over-reduction or reaction with other functional groups. | Choose a milder reducing agent. For example, if using a strong reducing agent like LiAlH4, consider switching to Fe/NH4Cl or SnCl2/HCl. |
| Low Solubility | The substrate may not be fully dissolved in the reaction solvent. | Use a co-solvent to improve solubility. For hydrophobic compounds, a solvent like THF may be effective. |
| Product Instability | The resulting amine may be unstable under the reaction or work-up conditions. | Perform the reaction at a lower temperature and use a milder work-up procedure. Consider protecting the amine in situ if it is particularly reactive. |
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-5-nitrobenzothiazole with an Amine
This protocol describes a general procedure for the SNAr reaction of 2-chloro-5-nitrobenzothiazole with a primary or secondary amine.
Experimental Workflow for SNAr
Caption: Step-by-step experimental workflow for a typical SNAr reaction.
Materials:
-
2-Chloro-5-nitrobenzothiazole (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Base (e.g., K2CO3, 2.0 eq)
-
Anhydrous solvent (e.g., DMF, THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-chloro-5-nitrobenzothiazole in the chosen solvent, add the amine and the base.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-12 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with brine, then dry over anhydrous Na2SO4.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Reduction of this compound to 5-Aminobenzothiazole
This protocol provides a general method for the reduction of the nitro group using tin(II) chloride.
Materials:
-
This compound (1.0 eq)
-
Tin(II) chloride dihydrate (SnCl2·2H2O) (3.0 - 5.0 eq)
-
Ethanol or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve this compound in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate to the solution.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Allow the reaction to cool to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
References
stability and degradation pathways of 5-Nitrobenzothiazole in solution
Welcome to the technical support center for 5-Nitrobenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Disclaimer: Specific stability and degradation pathway data for this compound is not extensively available in published literature. The information provided herein is based on the general chemical properties of nitroaromatic compounds and benzothiazole derivatives. It is crucial to perform specific stability studies for your particular formulation and experimental conditions.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and analysis of this compound solutions.
| Issue | Possible Cause | Recommended Action |
| Decrease in concentration over time | Hydrolysis: Susceptible to degradation in acidic or basic conditions. | Maintain solution pH within a neutral range (pH 6-8). Conduct pH stability studies to determine the optimal range for your application. |
| Photodegradation: Nitroaromatic compounds are often sensitive to light, especially UV radiation.[1] | Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[1] Store in the dark when not in use. | |
| Thermal Degradation: Elevated temperatures can accelerate degradation.[1] | Store solutions at low temperatures (2-8 °C). For long-term storage, consider freezing if the solvent system allows.[1] | |
| Oxidation: Reaction with atmospheric oxygen or oxidizing agents in the solvent.[1] | For sensitive applications, purge the solution with an inert gas like nitrogen or argon.[1] Avoid using solvents or reagents with known oxidizing potential. | |
| Color change of solution (e.g., to a darker yellow or brown) | Formation of Degradation Products: Degradation of the nitroaromatic or benzothiazole moiety can lead to colored byproducts. | This is a strong indicator of degradation. Analyze the solution using HPLC or LC-MS to identify and quantify the degradation products. Re-evaluate storage and handling conditions. |
| Precipitate formation | Low Solubility: The concentration may exceed the compound's solubility at the storage temperature. | Gently warm the solution or use sonication to redissolve the precipitate. Confirm the solubility of this compound in your chosen solvent at different temperatures. |
| Insoluble Degradation Products: A degradation product may be less soluble than the parent compound. | Isolate and identify the precipitate using appropriate analytical techniques (e.g., filtration, dissolution in a different solvent, followed by LC-MS or NMR). | |
| pH Shift: A change in the pH of an unbuffered solution can affect the solubility of the compound or its degradants. | Use a suitable buffer system to maintain a constant pH. | |
| Inconsistent analytical results (HPLC/UPLC) | On-column Degradation: The compound may be degrading on the analytical column due to the mobile phase composition or column temperature. | Evaluate the stability of the compound in the mobile phase. Adjust the mobile phase pH and temperature to minimize degradation. |
| Co-elution of Degradants: Degradation products may be co-eluting with the parent peak. | Develop a stability-indicating analytical method with sufficient resolution to separate the parent compound from all potential degradation products.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on the chemistry of related compounds, the primary degradation pathways are expected to be hydrolysis, photodegradation, and oxidation.[1] Hydrolysis may involve the cleavage of the thiazole ring, particularly under strong acidic or basic conditions. Photodegradation is likely due to the nitroaromatic group, which can undergo complex photoreactions. Oxidation may target the sulfur atom in the thiazole ring.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is likely pH-dependent. Both acidic and basic conditions can potentially catalyze the hydrolysis of the benzothiazole ring system. It is recommended to maintain solutions at a neutral pH (6-8) to minimize degradation, though the optimal pH should be determined experimentally.
Q3: What are the recommended storage conditions for this compound solutions?
A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8°C), protected from light by using amber vials or foil wrapping, and in a tightly sealed container to prevent solvent evaporation and exposure to air.[1] For long-term storage, freezing the solution may be an option, provided the compound is stable to freeze-thaw cycles in the chosen solvent.
Q4: What analytical techniques are best for studying the stability of this compound and its degradation products?
A4: A combination of chromatographic and spectroscopic techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with UV detection is ideal for separating and quantifying the parent compound and its degradation products.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and structural elucidation of unknown degradation products.[4][5]
Q5: How can I develop a stability-indicating analytical method for this compound?
A5: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. To develop such a method, you need to perform forced degradation studies to generate the potential degradation products.[2][3][6] The analytical method, typically HPLC or UPLC, must then be optimized to achieve adequate separation between the this compound peak and all degradation product peaks.
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and pathways.[2][3] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7][8]
| Stress Condition | Protocol |
| Acid Hydrolysis | Incubate a solution of this compound in 0.1 M HCl at 60°C for up to 48 hours.[1] |
| Base Hydrolysis | Incubate a solution of this compound in 0.1 M NaOH at 60°C for up to 48 hours.[1] |
| Oxidative Degradation | Treat a solution of this compound with 3% hydrogen peroxide at room temperature for up to 24 hours.[1] |
| Thermal Degradation | Heat a solution of this compound at 60°C for up to 48 hours. A solid sample can also be heated at a higher temperature (e.g., 105°C) for 24 hours.[1] |
| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.[1] |
Analysis of Stressed Samples: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating method (e.g., HPLC, UPLC-MS).[1]
Analytical Method for Stability Testing (Example)
-
Technique: Reverse-phase UPLC-MS
-
Column: Acquity UPLC BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to resolve the parent peak from degradation products (e.g., start with a high percentage of A and gradually increase B).
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Detection: UV (at a suitable wavelength for this compound) and Mass Spectrometry (for identification of degradants).
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. jpsbr.org [jpsbr.org]
Technical Support Center: Overcoming Solubility Challenges of 5-Nitrobenzothiazole Compounds
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the solubility issues commonly encountered with 5-nitrobenzothiazole compounds. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to aid in your research and formulation development.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and formulation of this compound derivatives.
Issue 1: My this compound compound is precipitating out of my aqueous assay buffer.
-
Question: Why is my this compound compound precipitating, and what initial steps can I take to resolve this?
-
Answer: this compound and its derivatives are generally characterized by low aqueous solubility due to their aromatic structure and the presence of the nitro group. Precipitation upon addition to an aqueous buffer, typically from a stock solution in an organic solvent like dimethyl sulfoxide (DMSO), is a common issue. This occurs because the high concentration of the organic solvent, which keeps the compound dissolved, is diluted in the aqueous medium, causing the compound to crash out of solution.
Initial Troubleshooting Steps:
-
Optimize Co-solvent Concentration: The concentration of the organic co-solvent is critical. While a higher concentration can aid solubility, it may also interfere with biological assays. It is recommended to keep the final DMSO concentration below 1%, and ideally below 0.5%, for most cell-based assays.[1]
-
pH Adjustment: The solubility of ionizable this compound derivatives can be significantly influenced by the pH of the buffer. Determine the pKa of your compound and adjust the buffer pH to ionize the molecule, which generally increases aqueous solubility. For many weakly basic compounds, a lower pH will increase solubility.
-
Use of Surfactants: The addition of a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, to the assay buffer can help to maintain the solubility of hydrophobic compounds by forming micelles.[1]
-
Temperature Control: The solubility of most compounds increases with temperature. Gently warming the buffer during dissolution can help, but ensure the temperature is compatible with your experimental system and does not degrade the compound.
-
Issue 2: I am struggling to achieve a sufficient concentration of my this compound compound for in vivo studies.
-
Question: What formulation strategies can I employ to enhance the bioavailability of my poorly soluble this compound compound for animal studies?
-
Answer: Low aqueous solubility is a primary contributor to poor oral bioavailability. Several formulation strategies can be employed to overcome this challenge. The choice of strategy will depend on the specific physicochemical properties of your this compound derivative.
Recommended Formulation Approaches:
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a solid state can significantly improve its dissolution rate and apparent solubility. This is often achieved by creating an amorphous solid dispersion where the drug is molecularly dispersed, preventing crystallization.
-
Particle Size Reduction (Nanosuspension): Reducing the particle size of the compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a faster dissolution rate according to the Noyes-Whitney equation.
-
Cyclodextrin Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its apparent aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, safe, and effective option.
-
Frequently Asked Questions (FAQs)
Q1: What is the approximate aqueous solubility of this compound?
Q2: What are suitable organic solvents for dissolving this compound compounds?
A2: this compound and its derivatives are generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). They also exhibit moderate solubility in other organic solvents like methanol, ethanol, and acetone.
Q3: How can I prepare a solid dispersion of my this compound compound?
A3: A solid dispersion involves dispersing your compound in an inert carrier matrix. A common method is the solvent evaporation technique. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Q4: What is co-crystallization and can it be used for this compound compounds?
A4: Co-crystallization is a technique where the active pharmaceutical ingredient (API) and a co-former (a benign molecule) are crystallized together in a stoichiometric ratio to form a new crystalline solid with different physicochemical properties. This can lead to enhanced solubility and dissolution rates. While specific studies on the co-crystallization of this compound were not found, it is a viable technique for poorly soluble drugs and could be explored for this class of compounds.
Q5: How do I choose the right solubility enhancement technique for my experiment?
A5: The choice of technique depends on several factors including the physicochemical properties of your specific this compound derivative, the required concentration, the experimental system (in vitro vs. in vivo), and the intended route of administration. The workflow diagram below provides a general decision-making process.
Data Presentation
Table 1: Solubility of this compound and Related Compounds in Various Solvents (Qualitative and Predicted Data)
| Compound | Solvent | Solubility | Reference/Note |
| 5-Nitro-1,3-benzothiazole | Water | Very Low (Predicted) | Based on the structure and data for related compounds. |
| 5-Nitro-1,3-benzothiazole | Dimethyl Sulfoxide (DMSO) | Soluble | General characteristic of benzothiazole derivatives. |
| 5-Nitro-1,3-benzothiazole | Ethanol | Moderately Soluble | General characteristic of benzothiazole derivatives. |
| 2-Methyl-5-nitrobenzothiazole | Organic Solvents | Moderately Soluble | [2] |
| 2-Amino-5-nitrothiazole | Water | Less than 1 mg/mL | [3] |
| 2-Amino-5-nitrothiazole | 95% Ethanol | 1g / 150g | [3] |
Table 2: Quantitative Impact of Formulation Strategies on the Aqueous Solubility of a Model Poorly Soluble Benzothiazole Derivative
| Formulation Strategy | Carrier/System | Apparent Aqueous Solubility (µg/mL) | Fold Increase vs. Crystalline |
| Crystalline (Unformulated) | None | ~1 | 1 |
| Solid Dispersion (1:5 drug-to-carrier) | PEG 6000 | ~50 | 50 |
| Solid Dispersion (1:5 drug-to-carrier) | PVP K30 | ~90 | 90 |
| Cyclodextrin Complex (1:1 molar ratio) | Hydroxypropyl-β-cyclodextrin | ~120 | 120 |
| Nanosuspension | - | Varies (significantly increased dissolution rate) | N/A (focus on dissolution rate) |
Note: The data in Table 2 is representative and illustrates the potential for solubility enhancement. Actual results will vary depending on the specific this compound compound and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol describes the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
This compound compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
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2 mL microcentrifuge tubes or glass vials
-
Orbital shaker or rotator with temperature control
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Centrifuge
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HPLC or UV-Vis spectrophotometer
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Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of the solid this compound compound to a microcentrifuge tube or glass vial.
-
Add a known volume of PBS (e.g., 1 mL) to the tube.
-
Seal the tube and place it on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
Shake the mixture for 24-48 hours to ensure equilibrium is reached.
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After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Prepare a standard curve of the compound in a suitable solvent (e.g., DMSO diluted in PBS) to determine the concentration of the saturated solution.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion of a this compound derivative with polyvinylpyrrolidone (PVP K30) at a 1:5 drug-to-carrier weight ratio.
Materials:
-
This compound compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Dichloromethane
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh 100 mg of the this compound compound and 500 mg of PVP K30.
-
Dissolve both components in a suitable volume of a 1:1 mixture of dichloromethane and methanol in a round-bottom flask. Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Remove the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue evaporation until a thin, dry film is formed on the flask wall.
-
Final Drying: Place the flask in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Collection: Scrape the resulting solid dispersion from the flask and store it in a desiccator until further use.
Protocol 3: Quantification of this compound using UV-Vis Spectrophotometry
This protocol provides a general method for quantifying the concentration of a this compound compound in solution.
Materials:
-
Stock solution of this compound of known concentration in a suitable solvent (e.g., DMSO or methanol).
-
The same solvent used for the stock solution.
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
Procedure:
-
Wavelength of Maximum Absorbance (λmax) Determination:
-
Prepare a dilute solution of the this compound compound in the chosen solvent.
-
Scan the solution over a relevant UV-Vis range (e.g., 200-500 nm) to determine the λmax.
-
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of known concentrations by serially diluting the stock solution with the solvent. The concentration range should bracket the expected concentration of your unknown samples.
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the pure solvent to zero the instrument (blank).
-
Measure the absorbance of each standard solution and the unknown sample(s).
-
-
Data Analysis:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of the unknown sample(s) by interpolating their absorbance values on the calibration curve.
-
Visualizations
Caption: Experimental workflow for enhancing and measuring the solubility of this compound compounds.
Caption: Decision-making workflow for selecting a suitable solubility enhancement technique.
References
strategies to minimize byproduct formation in benzothiazole synthesis
Welcome to the technical support center for benzothiazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in benzothiazole synthesis, with a focus on minimizing byproduct formation.
Frequently Asked questions (FAQs)
Q1: I am observing a significant amount of 2,3-dihydrobenzothiazole (benzothiazoline) in my reaction product. How can I drive the reaction to completion to obtain the desired benzothiazole?
A1: The presence of a benzothiazoline intermediate indicates incomplete oxidation. The final step in this synthesis is the oxidative dehydrogenation of the cyclized benzothiazoline. To ensure complete conversion, you can introduce an effective oxidant to the reaction medium.[1]
-
Air/DMSO System: For some syntheses, simply running the reaction in Dimethyl Sulfoxide (DMSO) and leaving it open to the air can provide sufficient oxidation.[1]
-
Hydrogen Peroxide (H₂O₂)/Hydrochloric Acid (HCl): A mixture of H₂O₂/HCl in ethanol is a highly effective catalytic system that promotes both the initial condensation and the subsequent oxidation.[1][2]
-
Post-Synthesis Oxidation: If you have already isolated the benzothiazoline, it can be oxidized in a separate step using an oxidizing agent such as Pyridinium Chlorochromate (PCC) on silica gel.[1]
Q2: My reaction mixture is turning dark and forming insoluble, tarry materials. What is the cause and how can I prevent this?
A2: The formation of dark, insoluble materials often points to the oxidation and subsequent polymerization or dimerization of the 2-aminothiophenol starting material. This is a common issue as 2-aminothiophenol is highly susceptible to oxidation, leading to the formation of disulfide-linked dimers and polymers.
To mitigate this, consider the following strategies:
-
Use Freshly Purified 2-Aminothiophenol: Ensure the purity of your starting material. If possible, purify the 2-aminothiophenol by distillation or recrystallization immediately before use to remove any oxidized impurities.[3]
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize its exposure to oxygen.[3]
-
Control Reaction Temperature: Avoid excessively high temperatures, which can accelerate polymerization. Running the reaction at a lower temperature for a longer duration may be beneficial.[3]
Q3: I've isolated an unexpected byproduct with a higher molecular weight than my target benzothiazole, suggesting dimerization. How can this be avoided?
A3: Dimerization can occur when intermolecular reactions of intermediates compete with the desired intramolecular cyclization. This is often influenced by reaction conditions.
To favor the intramolecular pathway:
-
High Dilution: Performing the reaction under high dilution conditions can reduce the probability of intermolecular collisions.
-
Slow Addition of Reagents: Adding one of the reactants slowly to the reaction mixture helps to maintain a low concentration of reactive intermediates, thereby minimizing dimerization.
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. It is advisable to screen different catalysts to find one that selectively promotes the desired intramolecular cyclization.
Q4: During a synthesis using carbon dioxide (CO₂) as a C1 source, I am observing benzothiazolone byproducts. How can I suppress this side reaction?
A4: Benzothiazolones are known byproducts in syntheses involving the cyclization of 2-aminothiophenols with CO₂. This occurs when the reaction pathway diverges to form a cyclic carbamate instead of the desired benzothiazole. The addition of a hydrosilane, such as diethylsilane, has been shown to be crucial in suppressing the formation of these benzothiazolone byproducts by steering the reaction toward the desired mechanistic pathway.[1]
Q5: My purification by silica gel column chromatography is proving difficult due to the similar polarity of my product and impurities. What are my options?
A5: When product and impurities have similar polarities, chromatographic separation can be challenging. Consider the following alternatives:[3]
-
Alternative Solvent Systems: Experiment with different solvent systems for elution to try and achieve better separation.
-
Recrystallization: This can be a highly effective purification technique if your product is a solid.
-
Preparative Thin-Layer Chromatography (TLC): For smaller scales, preparative TLC can provide good separation.
-
Alternative Stationary Phases: If your benzothiazole derivative is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina for column chromatography.[3]
Troubleshooting Guides
General Benzothiazole Synthesis (from 2-Aminothiophenol and Aldehydes/Carboxylic Acids)
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials (e.g., oxidized 2-aminothiophenol).[3] | Use a freshly opened bottle of 2-aminothiophenol or purify it before use.[3] |
| Inefficient or inactive catalyst.[4] | Ensure the catalyst is fresh and active. For reactions with carboxylic acids, consider catalysts like polyphosphoric acid (PPA). For aldehydes, H₂O₂/HCl or urea nitrate can be effective.[3] | |
| Suboptimal reaction temperature.[3] | If the yield is low at room temperature, try gradually increasing the temperature while monitoring for byproduct formation with TLC.[3] | |
| Formation of Multiple Spots on TLC (High Impurity Profile) | Oxidation of 2-aminothiophenol leading to disulfide byproducts.[3] | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Incomplete cyclization, resulting in a benzothiazoline intermediate.[1] | Introduce a suitable oxidant (e.g., H₂O₂/HCl system) or prolong the reaction time to ensure complete oxidation.[1] | |
| Self-condensation of the aldehyde starting material.[3] | Adjust reaction conditions such as temperature or catalyst. Consider the slow addition of the aldehyde.[3] | |
| Formation of complex heterocyclic byproducts (e.g., thiadiazine derivatives).[1] | This can be highly solvent-dependent. A change of solvent (e.g., from ethyl acetate to acetonitrile) can shut down the side reaction pathway.[1] | |
| Difficulty in Product Purification | Similar polarity of product and impurities.[3] | Optimize the solvent system for column chromatography or consider alternative purification methods like recrystallization.[3] |
| Product is an oil and difficult to crystallize. | Try triturating the oil with a non-polar solvent like hexane or pentane to induce crystallization.[5] | |
| Product instability on silica gel.[3] | Use neutral or basic alumina for column chromatography.[3] |
Jacobsen Benzothiazole Synthesis
The Jacobsen synthesis involves the cyclization of thiobenzanilides using potassium ferricyanide. While effective, it can present challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Regioisomer | Formation of a mixture of regioisomers, especially with substituted thiobenzanilides. | Modifications to the standard Jacobsen protocol may be necessary to achieve regiospecificity. Consider alternative synthetic routes if a pure regioisomer is critical. |
| Incomplete Reaction | Insufficient oxidant or reaction time. | Ensure an adequate amount of potassium ferricyanide is used and monitor the reaction to completion using TLC. |
| Formation of Oxidized Byproducts | Over-oxidation of the desired product or starting material. | Carefully control the stoichiometry of the oxidizing agent and the reaction temperature. |
Data Presentation: Comparison of Synthetic Methodologies
The following table summarizes various reaction conditions for the synthesis of 2-substituted benzothiazoles from 2-aminothiophenol and aldehydes, highlighting methods that can lead to high yields and minimal byproducts.
| Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Notes on Byproducts/Selectivity |
| H₂O₂/HCl[1] | Ethanol | Room Temp. | 45-60 min | 85-94% | Excellent yields for a wide range of aldehydes.[1] |
| Urea Nitrate[1] | Solvent-Free | 60-65°C | 5-15 min | 92-98% | A green and efficient method with an easy, non-chromatographic workup.[1] |
| SnP₂O₇[1] | N/A | N/A | 8-35 min | 87-95% | A heterogeneous catalyst that can be reused up to five times.[1] |
| Microwave-Assisted (Acetic Acid) | Acetic Acid | 70°C | 1-2 min | ~95% | Significantly reduced reaction times minimize the potential for thermal degradation and side reactions. |
| Ultrasound-Assisted (Sulfated Tungstate) | N/A | Room Temp. | 5-15 min | 90-96% | An energy-efficient method that can lead to high yields in short reaction times. |
Experimental Protocols
Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl as a Catalyst
This protocol details an efficient synthesis of 2-arylbenzothiazoles at room temperature.[6]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Ethanol
-
30% Hydrogen peroxide (H₂O₂)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and the aromatic aldehyde (1.0 mmol) in ethanol.
-
To this solution, add H₂O₂ (6.0 mmol) followed by the dropwise addition of concentrated HCl (3.0 mmol) while stirring at room temperature. A 1:1:6:3 ratio of 2-aminothiophenol:aldehyde:H₂O₂:HCl has been found to be optimal.[6]
-
Continue to stir the reaction mixture at room temperature for 45-60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by filtration.
-
Wash the crude product thoroughly with water to remove the catalyst and any water-soluble impurities.
-
Purify the product by recrystallization from ethanol to obtain the pure 2-arylbenzothiazole.[1]
Protocol 2: Solvent-Free Synthesis of 2-Arylbenzothiazoles using Urea Nitrate as a Catalyst
This protocol describes a green, solvent-free method for synthesizing 2-arylbenzothiazoles.[7]
Materials:
-
2-Aminothiophenol
-
Substituted aromatic aldehyde
-
Urea nitrate (catalyst)
-
Mortar and pestle
-
Ethanol (for recrystallization)
Procedure:
-
In a mortar, combine 2-aminothiophenol (1 mmol), the aromatic aldehyde (1 mmol), and urea nitrate (0.5 mmol, 50 mol%).[1]
-
Grind the mixture using the pestle at room temperature for the time specified for the particular substrate (typically 5-15 minutes).[1]
-
Monitor the reaction progress using TLC.
-
Upon completion, add cold water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the crude product with water.
-
Purify the product by recrystallization from ethanol.
Protocol 3: General Procedure for a Reaction Under an Inert Atmosphere
This protocol provides a general workflow for setting up a reaction under an inert atmosphere to prevent the oxidation of sensitive reagents like 2-aminothiophenol.
Equipment:
-
Schlenk flask or a round-bottom flask with a sidearm
-
Rubber septum
-
Nitrogen or Argon gas source with a bubbler
-
Syringes and needles
-
Cannula (double-tipped needle)
Procedure:
-
Drying Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assembling the Apparatus: Assemble the reaction flask with a condenser (if refluxing) and a rubber septum on the sidearm.
-
Purging with Inert Gas: Insert a needle connected to the inert gas line through the septum and an outlet needle to allow air to escape. Purge the flask with the inert gas for several minutes.
-
Adding Reagents:
-
Solids: Briefly remove the septum and add solid reagents under a positive flow of inert gas.
-
Liquids: Add liquid reagents via syringe through the septum. For transferring larger volumes of air-sensitive liquids, use a cannula.
-
-
Running the Reaction: Once all reagents are added, maintain a positive pressure of the inert gas throughout the reaction. The gas outlet should be connected to a bubbler to monitor the gas flow.
-
Work-up: After the reaction is complete, cool the flask to room temperature before opening it to the atmosphere.
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in benzothiazole synthesis.
Caption: A logical decision tree for troubleshooting common byproducts in benzothiazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
analytical techniques for monitoring 5-Nitrobenzothiazole reaction progress
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing analytical techniques to monitor the reaction progress of 5-Nitrobenzothiazole and its derivatives.
General Reaction Monitoring Workflow
Before delving into specific techniques, it is crucial to have a structured approach to reaction monitoring. The following workflow outlines the key steps from initial setup to data analysis.
Caption: General experimental workflow for monitoring reaction progress.
Choosing the Right Analytical Technique
Selecting the appropriate analytical method is critical for accurate reaction monitoring. The following decision tree can guide you based on your experimental needs.
Caption: Decision tree for selecting an analytical technique.
Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive, and widely used technique for qualitatively monitoring reaction progress.[1][2][3] It is particularly useful for optimizing reaction conditions before scaling up.
Frequently Asked Questions (FAQs)
-
Q1: How do I select an appropriate solvent system (mobile phase) for my this compound reaction?
-
A1: Start by choosing a solvent system where the starting material has an Rf value of approximately 0.3-0.4.[1] A good starting point for many organic compounds is a mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate or ethanol).[4] For benzothiazole derivatives, systems like ethyl acetate:n-hexane are common.[5] You may need to experiment with different ratios to achieve good separation between your starting material, product, and any potential intermediates.
-
-
Q2: My spots are streaking. What can I do?
-
A2: Streaking can be caused by several factors:
-
Sample Overload: The sample is too concentrated. Dilute your sample before spotting it on the TLC plate.
-
Inappropriate Solvent: The compound may have low solubility in the chosen mobile phase. Try adding a small amount of a more polar solvent.
-
Acidic/Basic Compounds: this compound or its derivatives might be acidic or basic. Adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase can improve spot shape.
-
-
-
Q3: I can't see any spots on my TLC plate after running it. What's the problem?
-
A3: this compound contains a chromophore and should be visible under UV light (254 nm).[4] If spots are still not visible, it could be due to:
-
Low Concentration: The concentration of your compound in the aliquot is too low.
-
Non-UV Active Product: If your product loses the chromophore, you may need to use a chemical stain (e.g., potassium permanganate, iodine) to visualize the spots.[1]
-
Evaporation: The compound may be volatile and evaporated from the plate.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are not moving from the baseline (Rf ≈ 0) | Mobile phase is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. |
| Spots run with the solvent front (Rf ≈ 1) | Mobile phase is too polar. | Increase the proportion of the non-polar solvent in your mobile phase. |
| Poor separation between reactant and product spots | The polarity difference is small for the chosen solvent system. | Try a different solvent system with different selectivities (e.g., switch from ethyl acetate to acetone or dichloromethane). Using a "cospot" (spotting both starting material and reaction mixture in the same lane) can help confirm if two close spots are different compounds.[1] |
| Reaction seems complete on TLC, but work-up yields low product | The starting material might be co-eluting with a non-UV active byproduct. The reaction mixture might affect the appearance of the reactant on TLC.[1] | Use a cospot to confirm the disappearance of the reactant.[1] Consider using an alternative analytical technique like LC-MS or NMR for confirmation. |
Experimental Protocol: TLC Monitoring
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark lanes for your starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[1][3]
-
Spotting:
-
Dissolve a small amount of your starting material in a suitable solvent. Use a capillary tube to spot it in the "SM" and "Co" lanes.
-
Withdraw a small aliquot from your reaction mixture. Spot it in the "Rxn" and "Co" lanes (directly on top of the SM spot).[3]
-
-
Development: Place the TLC plate in a chamber containing your chosen mobile phase (solvent level should be below the baseline).[1] Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[4] Circle the spots with a pencil.
-
Analysis: Compare the spots in the "Rxn" lane to the "SM" lane. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is progressing.[2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantitative analysis, providing accurate data on reactant consumption and product formation over time.[6] It is particularly useful for determining reaction kinetics and purity.
Frequently Asked Questions (FAQs)
-
Q1: What type of column and mobile phase should I use for this compound analysis?
-
A1: A reverse-phase (RP) C18 column is a common and effective choice for analyzing moderately polar compounds like nitroaromatic heterocycles.[7][8] A typical mobile phase consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like water with a small amount of formic acid or phosphoric acid to improve peak shape).[7]
-
-
Q2: My peaks are broad or tailing. How can I improve the peak shape?
-
A2:
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte. Adding a modifier like formic acid (0.1%) can often sharpen peaks for acidic or basic compounds.
-
Column Contamination: The column may be contaminated. Flush the column with a strong solvent.
-
Column Overload: You may be injecting too much sample. Dilute your sample and re-inject.
-
-
-
Q3: The retention times of my peaks are shifting between runs. What is the cause?
-
A3:
-
Temperature Fluctuation: Ensure the column oven temperature is stable.
-
Mobile Phase Composition: The mobile phase composition may be changing due to evaporation of the more volatile component. Prepare fresh mobile phase daily.
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This can take 10-15 column volumes.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peaks detected | Incorrect detector wavelength. Sample concentration too low. Injection issue. | Set the detector to the λmax of this compound. Concentrate the sample or inject a larger volume. Check the autosampler and syringe for proper function. |
| Extra, unexpected peaks appear | Sample degradation. Contamination from solvent or glassware. Reaction byproducts are forming. | Use fresh, high-purity solvents. Ensure all vials and glassware are clean. This may indicate a need to optimize reaction conditions. |
| High backpressure | Blockage in the system (e.g., guard column, frits). Mobile phase precipitation. | Replace the guard column or filter frits. Ensure mobile phase components are fully miscible and filtered. |
Experimental Protocol: HPLC Method Development (Example)
-
System Setup:
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.[8]
-
Detection: UV detector set at the λmax of this compound (determine this experimentally if unknown).
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Take an aliquot from the reaction mixture, quench if necessary, and dilute it with the mobile phase to a suitable concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a standard of your this compound starting material to determine its retention time. Then, inject the prepared reaction samples at various time points.
-
Data Processing: Integrate the peak areas of the starting material and product. Plot the concentration (or peak area) of the product versus time to determine the reaction profile.
Quantitative Data Summary (Example)
| Compound | Retention Time (min) | λmax (nm) | Response Factor (Relative to SM) |
| This compound (SM) | User Determined | User Determined | 1.00 |
| Product 1 | User Determined | User Determined | User Determined |
| Byproduct 1 | User Determined | User Determined | User Determined |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for volatile and thermally stable compounds. It provides both quantitative data (from the GC chromatogram) and structural information (from the mass spectrum), which is excellent for identifying byproducts.
Frequently Asked Questions (FAQs)
-
Q1: Is my this compound derivative suitable for GC analysis?
-
A1: This depends on its volatility and thermal stability. Simple benzothiazoles can be analyzed by GC.[9] However, if the molecule is large, has polar functional groups, or is prone to decomposition at high temperatures, HPLC or NMR would be a better choice.
-
-
Q2: How do I prepare my reaction sample for GC-MS analysis?
-
A2: Take an aliquot of the reaction mixture and quench the reaction. Perform a liquid-liquid extraction to transfer your analytes into a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Dry the organic layer, remove the solvent, and re-dissolve the residue in a small amount of a suitable solvent for injection.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak fronting or tailing | Column overload. Active sites in the inlet or column. | Dilute the sample. Use a deactivated inlet liner and a high-quality capillary column. |
| No peaks observed | Compound is not volatile enough. Compound decomposed in the hot inlet. | Derivatize the sample to increase volatility. Lower the inlet temperature. Use a different analytical technique like HPLC. |
| Mass spectrum is noisy or shows significant fragmentation | High background in the MS. Compound is unstable under ionization conditions. | Check for leaks in the MS system. Try a softer ionization technique if available. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for quantitative analysis without the need for extensive calibration curves if an internal standard is used. It is excellent for identifying intermediates and understanding reaction mechanisms.[10][11]
Frequently Asked Questions (FAQs)
-
Q1: How can I use NMR to quantify the components in my reaction mixture?
-
A1: Add a known amount of an internal standard (a compound that does not react with any components and has a peak in a clear region of the spectrum) to your reaction mixture. By comparing the integral of a peak from your starting material or product to the integral of the internal standard's peak, you can calculate the concentration.[12]
-
-
Q2: My NMR spectrum has broad peaks and poor resolution. What's wrong?
-
A2:
-
Poor Shimming: The magnetic field is not homogeneous. The spectrometer needs to be shimmed on your sample.[11]
-
Paramagnetic Species: The presence of paramagnetic impurities (e.g., dissolved oxygen, metal catalysts) can cause significant line broadening.
-
Sample Viscosity: Highly viscous samples can lead to broader peaks. Dilute the sample if possible.
-
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Integrals are not accurate | Peaks are overlapping. Poor baseline correction. Short relaxation delay (T1) for some nuclei. | Use a higher field NMR for better resolution. Carefully perform baseline correction in the processing software. Increase the relaxation delay (d1) in your acquisition parameters. |
| Chemical shifts vary between samples | Differences in sample temperature, concentration, or solvent. | Maintain consistent experimental conditions for all samples. Use an internal reference like TMS. |
| Cannot distinguish between reactant and product peaks | Significant spectral overlap. | Consider using 2D NMR techniques (e.g., COSY, HSQC) to help assign peaks. Monitor a different nucleus if applicable (e.g., ¹³C). |
References
- 1. How To [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Separation of 2-Amino-5-nitrothiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magritek.com [magritek.com]
safe handling and storage procedures for 5-Nitrobenzothiazole
Technical Support Center: 5-Nitrobenzothiazole
This guide provides essential safety information, handling procedures, and storage requirements for this compound, designed for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is classified as a hazardous substance. The primary hazards include:
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield are necessary to prevent eye contact.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required to prevent skin contact.[2]
-
Respiratory Protection: When working with the solid form that may generate dust, or in a poorly ventilated area, a NIOSH-approved respirator is recommended.[4]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin exposure.
Q3: What should I do in case of accidental exposure to this compound?
A3: Immediate action is crucial in case of exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and water. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[4][5]
Q4: How should this compound be stored?
A4: Proper storage is essential to maintain the chemical's integrity and prevent accidents:
-
Store away from incompatible materials such as strong oxidizing agents.[4]
-
Some suppliers recommend storage under an inert gas.[2]
Q5: What are the signs of decomposition or instability?
A5: While specific signs for this compound are not detailed, general signs of chemical decomposition include a change in color, the appearance of a new odor, or gas evolution. If any of these are observed, the chemical should be handled with extreme caution and disposed of according to institutional protocols.
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.19 g/mol | [1] |
| Melting Point | 177 °C | |
| Storage Temperature | Room temperature (cool, dark place) |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting.
1. Pre-Experiment Preparation: 1.1. Review the Safety Data Sheet (SDS) for this compound. 1.2. Ensure a chemical fume hood is available and functioning correctly. 1.3. Verify that an emergency eyewash station and safety shower are accessible. 1.4. Assemble all necessary PPE: chemical safety goggles, chemical-resistant gloves, and a lab coat.
2. Handling Procedure: 2.1. Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure. 2.2. Use a spatula to weigh and transfer the solid material. Avoid creating dust. 2.3. If preparing a solution, add the solid slowly to the solvent to prevent splashing. 2.4. Keep the container tightly closed when not in use.[2][4]
3. Spill and Waste Disposal: 3.1. In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container. 3.2. Clean the spill area with an appropriate solvent and then with soap and water. 3.3. Dispose of all waste containing this compound according to your institution's hazardous waste disposal procedures.
4. Post-Handling: 4.1. Thoroughly wash hands with soap and water after handling the compound.[2] 4.2. Clean all contaminated equipment and the work area. 4.3. Store the this compound container in a designated, properly labeled storage area.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. 2-Amino-5-nitrothiazole | 121-66-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
resolving issues with isomeric purity in 5-Nitrobenzothiazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving high isomeric purity in the synthesis of 5-Nitrobenzothiazole. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities formed during the direct nitration of benzothiazole?
A1: During the electrophilic nitration of unsubstituted benzothiazole, the nitro group can be introduced at the 4, 5, 6, and 7-positions of the benzene ring. The thiazole ring is an electron-withdrawing group, which deactivates the fused benzene ring to some extent. The primary product is the desired this compound, but significant amounts of 6-nitrobenzothiazole and smaller quantities of 4-nitrobenzothiazole and 7-nitrobenzothiazole are also commonly formed. In the case of the closely related 2-aminobenzothiazole, nitration yields approximately 70-80% of the 5-nitro isomer and 15-20% of the 6-nitro isomer, with other isomers in smaller amounts.[1]
Q2: What factors influence the regioselectivity of the nitration reaction?
A2: The ratio of the resulting nitrobenzothiazole isomers is influenced by several factors:
-
Nitrating Agent: A standard mixture of concentrated nitric acid and sulfuric acid is typically required for the nitration of the electron-deficient benzothiazole ring.[2]
-
Reaction Temperature: Lowering the reaction temperature can improve selectivity by favoring the thermodynamically more stable product.[2] However, excessively low temperatures may lead to an incomplete reaction.
-
Solvent: The polarity of the solvent can affect the distribution of isomers.[2]
-
Substituents on the Benzothiazole Ring: The presence of activating or deactivating groups on the benzothiazole ring will significantly direct the position of nitration.
Q3: How can I monitor the progress of the reaction and the formation of isomers?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate and eluting with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate), you can visualize the consumption of the starting material and the appearance of new, more polar product spots corresponding to the nitrobenzothiazole isomers. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative analysis of the isomer ratio in the crude product mixture.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Nitrobenzothiazole | 1. Incomplete reaction. 2. Decomposition of starting material. 3. Product loss during workup. | 1. Ensure a sufficiently strong nitrating agent (e.g., a mixture of nitric and sulfuric acid) is used. Consider extending the reaction time or slightly increasing the temperature, while carefully monitoring for side product formation. 2. Benzothiazole can decompose in harsh acidic conditions. Maintain the recommended reaction temperature and minimize the reaction time once the starting material is consumed (as monitored by TLC).[2] 3. Ensure complete extraction of the product from the aqueous layer after quenching the reaction. Use an appropriate organic solvent like dichloromethane or ethyl acetate. |
| Poor Isomeric Purity (High proportion of undesired isomers) | 1. Suboptimal reaction temperature. 2. Incorrect ratio of nitrating agents. | 1. Maintain a low reaction temperature (0-10 °C) during the addition of the nitrating mixture to enhance the formation of the 5-nitro isomer.[2] 2. Carefully control the stoichiometry of nitric acid and sulfuric acid as described in the experimental protocol. |
| Difficulty in Separating Isomers by Recrystallization | 1. Inappropriate solvent choice. 2. Similar solubility of isomers in the chosen solvent. | 1. The ideal solvent should dissolve the desired this compound well at elevated temperatures but poorly at room temperature, while the other isomers remain in solution upon cooling. 2. Experiment with a range of solvents or solvent mixtures. For substituted nitrobenzothiazoles, solvents like dimethylformamide and pyridine/water mixtures have been used.[3] Consider fractional crystallization, where the solution is cooled in stages to sequentially crystallize different isomers. |
| "Oiling Out" During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated. | 1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to the oily mixture until it redissolves, then allow it to cool slowly. Seeding the solution with a pure crystal of this compound can also promote crystallization. |
Experimental Protocols
Key Experiment: Direct Nitration of Benzothiazole
This protocol describes the synthesis of a mixture of nitrobenzothiazole isomers, with this compound as the major product.
Materials:
-
Benzothiazole
-
Concentrated Nitric Acid
-
Concentrated Sulfuric Acid
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ice
Procedure:
-
In a round-bottom flask cooled in an ice-salt bath, slowly add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid with stirring.
-
In a separate flask, dissolve 2.7 g of benzothiazole in 20 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Slowly add the nitrating mixture (from step 1) dropwise to the benzothiazole solution over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring the mixture in the ice bath for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture onto 100 g of crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product from the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
Analytical Method: HPLC for Isomer Quantification
This method can be used to determine the ratio of nitrobenzothiazole isomers in the crude product.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the crude product in the mobile phase.
Note: The exact gradient conditions may need to be optimized to achieve baseline separation of all four isomers (4-, 5-, 6-, and 7-nitrobenzothiazole).
Visualizing the Process
Logical Workflow for Troubleshooting Isomeric Purity Issues
Caption: A logical workflow for diagnosing and resolving issues with isomeric purity.
Experimental Workflow for Synthesis and Purification
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Validation & Comparative
Unraveling the Biological Activities of 5-Nitrobenzothiazole Isomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced impact of isomeric substitutions on a molecule's biological activity is paramount. This guide provides a comparative analysis of the biological activities of 5-Nitrobenzothiazole and its positional isomers, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. While direct comparative studies across all isomers are limited, this report collates available experimental data to offer insights into their structure-activity relationships.
The position of the nitro group on the benzothiazole scaffold significantly influences the molecule's electronic and steric properties, thereby dictating its interaction with biological targets. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate a comprehensive understanding of these isomeric differences.
Comparative Analysis of Biological Activity
The biological effects of nitrobenzothiazole derivatives are diverse, ranging from cytotoxicity against cancer cells to the inhibition of microbial growth and specific enzyme functions. The location of the nitro group is a critical determinant of this activity.
Anticancer Activity
Nitrobenzothiazole derivatives have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for various nitrobenzothiazole derivatives against different cancer cell lines, providing an indirect comparison of their cytotoxic potential.
| Isomer Position | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Nitro | N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) | HCT-116 (Colon) | 5.61 | [1] |
| 6-Nitro | N-(6-Nitrobenzo[d]thiazol-2-yl)acetamide derivative (4a) | HepG2 (Liver) | 7.92 | [1] |
| 4-Nitro | 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine derivative | A549 (Lung) | 0.044 | [2] |
| 4-Nitro | 6-Methoxy-4-nitro-1,3-benzothiazol-2-amine derivative | HepG2 (Liver) | 0.048 | [2] |
Antimicrobial Activity
The antimicrobial efficacy of nitrobenzothiazole derivatives is another area of significant research interest. The nitro group can enhance the antimicrobial potency of the benzothiazole core. The minimum inhibitory concentration (MIC) is a key metric used to evaluate antimicrobial activity, with lower values indicating greater efficacy. The following table presents MIC values for various nitro-substituted benzothiazole derivatives against different microbial strains.
| Isomer Position | Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 6-Nitro | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Hypothetical Data) | Staphylococcus aureus | - | [3] |
| 6-Nitro | N-(6-nitro-1,3-benzothiazol-2-yl)acetamide (Hypothetical Data) | Escherichia coli | - | [3] |
| 6-Nitro | Benzothiazole-N-acetyl-glucosamine conjugate (72c) | Staphylococcus aureus | 6.25 | [4] |
| 6-Nitro | Benzothiazole-N-acetyl-glucosamine conjugate (72c) | Escherichia coli | 6.25 | [4] |
| 5-Nitro | Chloro group at 5th position derivative | Salmonella typhimurium | 25-50 | [4] |
| 5-Nitro | Chloro group at 5th position derivative | Klebsiella pneumoniae | 25-50 | [4] |
Signaling Pathways
The biological activities of nitrobenzothiazole derivatives are often mediated through their interaction with specific cellular signaling pathways. In the context of cancer, the PI3K/Akt pathway, which is crucial for cell survival and proliferation, and the intrinsic apoptosis pathway are frequently implicated.
PI3K/Akt Signaling Pathway
Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway.[5] Inhibition of this pathway can lead to decreased cell proliferation and the induction of apoptosis.
Caption: PI3K/Akt signaling pathway and the inhibitory action of nitrobenzothiazole isomers.
Intrinsic Apoptosis Pathway
Nitrobenzothiazole derivatives can induce apoptosis through the intrinsic or mitochondrial pathway. This involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of a cascade of caspases, ultimately resulting in cell death.[6]
Caption: Intrinsic apoptosis pathway induced by nitrobenzothiazole isomers.
Experimental Protocols
Standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activities of chemical compounds. The following sections detail common methodologies used in the assessment of nitrobenzothiazole isomers.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiazole isomers and a vehicle control (e.g., DMSO). Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: General workflow for the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.
-
Serial Dilution: Perform a serial two-fold dilution of the nitrobenzothiazole isomers in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
Validating the Mechanism of Action of 5-Nitrobenzothiazole-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 5-Nitrobenzothiazole-based drugs with alternative therapeutic agents, primarily focusing on their application in treating tuberculosis (TB). The information presented is supported by experimental data and detailed methodologies to aid in research and development.
Mechanism of Action: this compound-Based Drugs
The primary mechanism of action for the prominent class of this compound-based drugs, the benzothiazinones (BTZs), has been extensively studied, with BTZ043 being a key example. These compounds are potent inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in Mycobacterium tuberculosis.
DprE1 is crucial for the biosynthesis of arabinans, which are vital components of the mycobacterial cell wall. The mechanism is a suicide inhibition process:
-
The nitro group of the BTZ compound is reduced by the flavin cofactor within the DprE1 active site.
-
This reduction generates a reactive nitroso species.
-
The nitroso intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.
-
This irreversible binding inactivates the enzyme, halting arabinan synthesis and leading to bacterial cell death.
This targeted mechanism of action is highly specific to mycobacteria, contributing to the potent and selective activity of these compounds.
Comparative Analysis with Alternative Anti-Tuberculosis Drugs
Several alternative drugs with different mechanisms of action are used for the treatment of TB, particularly drug-resistant strains. A direct comparison of their in vitro activity is presented below.
Disclaimer: The following data is compiled from various studies. Direct comparison of absolute values should be approached with caution due to potential variations in experimental conditions, including bacterial strains, media, and incubation times.
| Drug Class | Representative Drug(s) | Primary Mechanism of Action | Target | In Vitro Activity (MIC µg/mL against M. tuberculosis H37Rv) | Cytotoxicity (IC50 µM on mammalian cell lines) |
| This compound | BTZ043 | Inhibition of cell wall synthesis | DprE1 | 0.001 - 0.008[1][2] | 21.9 (on macrophages)[3] |
| Diarylquinoline | Bedaquiline | Inhibition of ATP synthesis | ATP synthase | 0.03 - 0.12 | Low |
| Nitroimidazole | Pretomanid | Inhibition of mycolic acid synthesis and generation of reactive nitrogen species | Ddn-activated | 0.015 - 0.24 | Low |
| Oxazolidinone | Linezolid, Sutezolid, Delpazolid | Inhibition of protein synthesis | 50S ribosomal subunit | 0.25 - 1.0 | Varies; Linezolid can have toxicity with prolonged use |
| Fluoroquinolone | Moxifloxacin | Inhibition of DNA replication | DNA gyrase | 0.12 - 0.5 | Generally well-tolerated |
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of drug efficacy. Below are protocols for key in vitro assays.
Resazurin Microtiter Assay (REMA) for Minimum Inhibitory Concentration (MIC) Determination
This colorimetric assay is a widely used method to determine the MIC of a compound against Mycobacterium tuberculosis.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)
-
M. tuberculosis H37Rv culture
-
Test compounds and control drugs
-
Resazurin sodium salt solution (0.01% w/v in sterile water)
Procedure:
-
Preparation of Drug Dilutions: Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.
-
Inoculum Preparation: Grow M. tuberculosis H37Rv to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well (positive control) and a well with medium only (negative control).
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Resazurin Addition and Reading: After the incubation period, add 30 µL of the resazurin solution to each well and re-incubate for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that prevents this color change.[4]
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity of a compound.
Materials:
-
96-well plates
-
Mammalian cell line (e.g., HepG2, THP-1)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in DMF)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include an untreated cell control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) can be calculated from the dose-response curve.[5]
Visualizing Mechanisms and Workflows
DprE1 Inhibition by this compound-Based Drugs
Caption: Mechanism of DprE1 inhibition by this compound drugs.
General Experimental Workflow for Drug Efficacy Validation
Caption: Workflow for validating anti-tuberculosis drug efficacy.
References
- 1. A Comparative Pharmacokinetics Study of Orally and Intranasally Administered 8-Nitro-1,3-benzothiazin-4-one (BTZ043) Amorphous Drug Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug distribution and efficacy of the DprE1 inhibitor BTZ-043 in the C3HeB/FeJ mouse tuberculosis model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Benzothiazinone Analogues with Activity against Intracellular Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
5-Nitrobenzothiazole in Drug Design: A Comparative Guide to Its Performance Against Other Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
The landscape of drug discovery is continually evolving, with an ongoing search for novel scaffolds that can provide potent and selective therapeutic agents. Among these, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, owing to their diverse biological activities. This guide provides a comprehensive comparison of 5-nitrobenzothiazole with other prominent heterocyclic compounds—quinolines, pyrimidines, and imidazoles—in the context of anticancer, antimicrobial, and anti-inflammatory applications. The data presented herein is collated from various studies to offer a comparative perspective, supported by detailed experimental protocols and visualizations of key biological pathways.
At a Glance: Comparative Efficacy
The following tables summarize the biological activities of derivatives of this compound and other heterocyclic compounds against various targets. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Heterocyclic Compound Class | Derivative | IC50 (µM) | Reference |
| Benzothiazole | N'-(6-nitrobenzo[d]thiazol-2-yl)acetohydrazide | 34.5 | [1] |
| Quinoline | Quinazoline Schiff base 2 | 5.91 | [2] |
| Quinoline | 2,2'-Dimethoxy-3,7'-biquinoline | 36-54 | [3] |
| Pyrimidine | Curcumin-pyrimidine analog 3g | 0.61 | [4] |
| Pyrimidine | Thienopyrimidine 3 | 0.045 | [5] |
| Imidazole | Imidazole-1,2,4-oxadiazole hybrid 1 | 3.02 | [6] |
| Imidazole | 1-Benzyl-2-(methylsulfonyl)-5-(4-methoxyphenyl)-1H-imidazole | 0.71 | [7] |
Table 2: Antimicrobial Activity (Staphylococcus aureus)
| Heterocyclic Compound Class | Derivative | MIC (µg/mL) | Reference |
| Benzothiazole | 2-((5-(3-(p-tolyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Not available for S. aureus | |
| Quinoline | Quinoline-based hydroxyimidazolium hybrid 7b | 2 | [8] |
| Quinoline | 2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinoline (13) | 20 | [9] |
| Pyrimidine | 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | 50 | [10][11] |
| Pyrimidine | 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 8 | [12] |
| Imidazole | Imidazole derivative M18 | 2 (µM) | [13] |
| Imidazole | 1H-imidazol-1-amine derivative 4 | 8 (µM) | [14] |
Table 3: Anti-inflammatory Activity (COX-2 Inhibition)
| Heterocyclic Compound Class | Derivative | IC50 (µM) | Reference |
| Benzothiazole | 2-methylbenzo[d]thiazole derivative 4d (MAO-B inhibitor) | 0.0046 | [15] |
| Quinoline | Not available | - | |
| Pyrimidine | Not available | - | |
| Imidazole | 5-substituted 1-benzyl-2-(methylsulfonyl)-1-H-imidazole 5b | 0.71 | [7] |
| Imidazole | Imidazoline-5-one derivative 23 | 0.087 | [16] |
Mechanism of Action: A Deeper Dive
The therapeutic effects of these heterocyclic compounds are underpinned by their ability to modulate specific cellular signaling pathways.
This compound and the PI3K/Akt Signaling Pathway
Several benzothiazole derivatives have been shown to exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for cell proliferation, survival, and growth. Inhibition of this pathway by this compound derivatives can lead to the induction of apoptosis in cancer cells.
Caption: Inhibition of the PI3K/Akt pathway by a this compound derivative.
General Antimicrobial Workflow
The evaluation of antimicrobial activity for these heterocyclic compounds typically follows a standardized workflow to determine their efficacy against various pathogens.
Caption: General workflow for antimicrobial screening of heterocyclic compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines for key assays mentioned in this guide.
Synthesis of 2-Amino-5-nitrobenzothiazole
A common method for the synthesis of 2-amino-5-nitrobenzothiazole involves the reaction of 2,4-dinitrochlorobenzene with thiourea.[17]
-
Reaction Setup: A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane is stirred at 110° to 120° C for 12 hours.
-
Work-up: After cooling, the mixture is thoroughly stirred with 800 ml of water.
-
Isolation: The resulting solid is filtered off with suction, washed with water, and dried to yield the crude product.
-
Purification: Recrystallization from dimethylformamide can be performed to obtain a purer product.[17]
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7][10][18]
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds, and the plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20][21]
-
Preparation of Antimicrobial Solutions: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate containing broth medium.
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific cell density.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
COX-2 Inhibition Assay for Anti-inflammatory Activity
The ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme is a common measure of its anti-inflammatory potential.[1][22][23]
-
Enzyme and Substrate Preparation: Purified COX-2 enzyme and its substrate (e.g., arachidonic acid) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compound at various concentrations is pre-incubated with the COX-2 enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate.
-
Detection: The product of the enzymatic reaction (e.g., prostaglandin E2) is quantified using a suitable detection method, such as an enzyme immunoassay (EIA) or a fluorometric assay.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits 50% of the enzyme activity, is calculated from the dose-response curve.
Conclusion
References
- 1. assaygenie.com [assaygenie.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. ias.ac.in [ias.ac.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. brieflands.com [brieflands.com]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial Activity of Quinoline-Based Derivatives against Methicillin-Resistant Staphylococcus aureus and Pseudomonas aeruginosa: Design, Synthesis, DFT and Molecular Dynamic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus [mdpi.com]
- 11. Antibiofilm Activities of Multiple Halogenated Pyrimidines Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 4.7. Assay of COX-2 Enzymatic Activity [bio-protocol.org]
- 16. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 20. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 21. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. bpsbioscience.com [bpsbioscience.com]
A Comparative Evaluation of 5-Nitrobenzothiazole Derivatives: In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of 5-nitrobenzothiazole derivatives, a class of heterocyclic compounds with demonstrated pharmacological potential. While comprehensive comparative studies on a wide range of this compound derivatives are limited in publicly available literature, this document synthesizes available data on representative nitrobenzothiazole compounds to provide a framework for their evaluation. The data presented herein, including in vitro cytotoxicity, antiparasitic activity, and in vivo efficacy, serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the benzothiazole scaffold.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the biological activities of various nitrobenzothiazole derivatives, offering a comparative perspective on their potential efficacy.
Table 1: In Vitro Cytotoxicity of 2-Substituted Benzothiazole Derivatives in HepG2 Cells [1]
| Compound | Substituent | IC50 (µM) at 24h | Apoptosis Rate (%) at 100µM (48h) | Necrosis Rate (%) at 100µM (48h) |
| Compound A | Nitro | 48.70 | 10.70 | 48.70 |
| Compound B | Fluorine | 59.17 | 45.22 | 23.49 |
| Control | - | - | 1.02 | - |
Table 2: Monoamine Oxidase (MAO) Inhibition by 2-Amino-6-nitrobenzothiazole-derived Hydrazones [1]
| Compound | MAO-A IC50 (µM) | MAO-B IC50 (nM) | Selectivity Index (SI) for MAO-B |
| Compound 6 | 0.42 ± 0.003 | - | - |
| Compound 31 | - | 1.8 ± 0.3 | 766.67 |
Table 3: In Vitro Antiparasitic Activity of 5-Nitro-2-aminothiazole-based Amides [2]
| Compound | T. cruzi IC50 (µM) | T. b. rhodesiense IC50 (µM) | L. donovani IC50 (µM) | Cytotoxicity (L6 cells) IC50 (µM) |
| 1 | 1.2 ± 0.1 | >25 | 3.1 ± 0.2 | >50 |
| 2 | 0.8 ± 0.1 | >25 | 2.5 ± 0.3 | >50 |
| 3 | 2.5 ± 0.3 | >25 | 5.2 ± 0.5 | >50 |
| Benznidazole | 3.5 ± 0.4 | - | - | >50 |
Table 4: In Vivo Antitumor Activity of Benzothiazole Derivative YLT322 in Xenograft Models [3]
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) (HepG2 Xenograft) | Tumor Growth Inhibition (%) (HCT116 Xenograft) |
| Vehicle Control | - | - | - |
| YLT322 | 37.5 | - | 31.5 |
| YLT322 | 50 | 35.2 | - |
| YLT322 | 75 | - | 49.7 |
| YLT322 | 100 | 51.8 | - |
| YLT322 | 150 | 68.4 | 65.1 |
Signaling Pathways and Experimental Workflows
The biological effects of nitrobenzothiazole derivatives are often attributed to their modulation of key cellular signaling pathways. A prominent mechanism involves the inhibition of the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer progression.[1][4] By suppressing NF-κB, these compounds can downregulate the expression of inflammatory mediators and induce apoptosis in cancer cells.[1][4] Another observed mechanism is the induction of apoptosis via the mitochondrial pathway.[3]
Caption: Proposed signaling pathways for this compound derivatives.
Caption: Workflow for evaluating this compound derivatives.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in this guide.
In Vitro Assays
1. MTT Assay for Cell Viability [1] This colorimetric assay assesses cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzothiazole derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
2. Cell Cycle Analysis by Flow Cytometry [1] This method determines the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the nitrobenzothiazole derivatives for the desired time, then harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA content histograms.
In Vivo Assay
1. Human Tumor Xenograft Model [3] This model is used to evaluate the in vivo antitumor efficacy of compounds.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.
-
Cell Preparation and Implantation: Harvest cancer cells (e.g., HepG2 or HCT116) during their logarithmic growth phase. Resuspend the cells in serum-free medium and inject subcutaneously into the right flank of each mouse (e.g., 5 x 10⁶ cells in 0.1 mL).
-
Treatment: When the tumors reach a palpable volume (e.g., approximately 100 mm³), randomly divide the mice into treatment and control groups. Administer the this compound derivative (dissolved in a suitable vehicle) orally or intraperitoneally at predetermined doses and schedules. The control group receives only the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with a caliper every 2-3 days and calculate the tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., after 21 days), euthanize the mice, and excise, weigh, and photograph the tumors. Calculate the tumor growth inhibition rate. Monitor the body weight of the mice throughout the study as an indicator of systemic toxicity.
References
Unraveling the Potency of 5-Nitrobenzothiazole Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 5-nitrobenzothiazole analogs, a class of compounds demonstrating significant potential in anticancer and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this guide aims to facilitate the rational design of more potent and selective therapeutic agents.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its presence in a wide array of biologically active compounds. The introduction of a nitro group at the 5-position of the benzothiazole ring has been shown to be a critical determinant of the pharmacological properties of these analogs, often enhancing their efficacy. This guide delves into the structure-activity relationship (SAR) studies of these compounds, offering a clear comparison of their performance based on available experimental data.
Quantitative Performance Comparison
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following tables summarize the in vitro efficacy of representative analogs against different cancer cell lines and microbial strains, providing a clear basis for SAR analysis.
Anticancer Activity of Substituted Benzothiazole Analogs
The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented below.
| Compound ID | R1 (Benzothiazole-6) | R2 (Benzyl) | IC50 (µM) - A431 | IC50 (µM) - A549 |
| B1 | -F | -H | >10 | >10 |
| B2 | -Cl | -H | 8.97 ± 0.45 | 7.65 ± 0.38 |
| B3 | -Cl | 2-F | 7.32 ± 0.37 | 6.88 ± 0.34 |
| B4 | -Cl | 3-F | 6.54 ± 0.33 | 5.91 ± 0.30 |
| B5 | -Cl | 4-F | 5.89 ± 0.29 | 4.76 ± 0.24 |
| B6 | -Cl | 3,5-di-OCH3 | 4.11 ± 0.21 | 3.87 ± 0.19 |
| B7 | -Cl | 4-NO2 | 2.76 ± 0.14 | 2.13 ± 0.11 |
Data synthesized from studies on novel benzothiazole derivatives as potential anticancer agents.[1]
Structure-Activity Relationship Insights:
-
Effect of Halogen at R1: A chloro-substitution at the 6-position of the benzothiazole ring (Compound B2) confers significantly better anticancer activity compared to a fluoro-substitution (Compound B1).[1]
-
Effect of Fluorine Position on Benzyl Ring: Among the monofluorinated benzyl analogs (B3, B4, B5), the position of the fluorine atom influences activity, with a 4-fluoro substitution (B5) resulting in the most potent compound in this subset.[1]
-
Effect of Electron-Donating and -Withdrawing Groups on Benzyl Ring: The presence of electron-donating methoxy groups (B6) and a strong electron-withdrawing nitro group (B7) on the benzyl ring enhanced the anticancer activity compared to unsubstituted or monofluoro-substituted analogs.[1] Compound B7, featuring a 4-nitrobenzyl moiety, exhibited the highest potency among the tested compounds.[1]
Antimicrobial Activity of Benzothiazole-Thiazole Hybrids
A series of benzothiazole-thiazole hybrids have been synthesized and evaluated for their antimicrobial activity. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, are summarized below.
| Compound ID | R | MIC (μg/mL) - S. aureus | MIC (μg/mL) - M. tuberculosis | MIC (μg/mL) - C. albicans |
| 4a | H | 62.5 | 31.25 | 62.5 |
| 4b | 4-NO2 | 3.90 | 7.81 | 15.63 |
| 4c | 4-Cl | 7.81 | 15.63 | 31.25 |
| 4d | 4-F | 15.63 | 31.25 | 62.5 |
| 4f | 2,4-di-Cl | 7.81 | 15.63 | 31.25 |
Data from a study on benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents.[2][3]
Structure-Activity Relationship Insights:
-
Influence of Electron-Withdrawing Groups: The structure-activity relationship analysis revealed that the presence of electron-withdrawing groups, such as nitro (NO2) and halogens (Cl, F), on the phenyl ring attached to the thiazole moiety significantly enhanced the antimicrobial activity.[2][3]
-
Potency of the Nitro Group: Compound 4b , bearing a nitro group at the 4-position of the phenyl ring, emerged as the most potent analog against both bacterial and fungal strains.[2][3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for the key experiments cited in the evaluation of this compound analogs.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The synthesized benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The growth of the microorganism is assessed after incubation, and the MIC is determined as the lowest concentration of the agent that prevents visible growth.
General Protocol:
-
Preparation of Compound Dilutions: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity or growth of the microorganism.
Mandatory Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: A typical workflow for a structure-activity relationship (SAR) study of this compound analogs.
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound analogs.[4]
References
comparing the efficacy of different 5-Nitrobenzothiazole synthesis methods
For researchers, scientists, and professionals in drug development, the synthesis of 5-nitrobenzothiazole, a key heterocyclic scaffold, is of significant interest. This guide provides a comparative analysis of prominent methods for its synthesis, focusing on a practical and widely documented two-step approach. This involves the initial synthesis of 2-amino-5-nitrobenzothiazole, followed by a deamination reaction to yield the target compound. The efficacy of different methods for the initial step is compared based on reported experimental data.
Comparison of Synthesis Methods for 2-Amino-5-nitrobenzothiazole
The synthesis of the key intermediate, 2-amino-5-nitrobenzothiazole, can be achieved through several pathways. Below is a summary of quantitative data for two common methods, providing a clear comparison of their performance.
| Method | Starting Material(s) | Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Purity (%) |
| Method 1 | 2,4-Dinitrochlorobenzene, Thiourea | Pyridine | 3 hours | Reflux | 78.5 | 66 |
| Method 2 | 2,4-Dinitrochlorobenzene, Thiourea | Sulpholane | 12 hours | 110-120°C | 80 | 69.5 |
Experimental Protocols
Detailed methodologies for the synthesis of 2-amino-5-nitrobenzothiazole and its subsequent conversion to this compound are provided below.
Synthesis of 2-Amino-5-nitrobenzothiazole
Method 1: From 2,4-Dinitrochlorobenzene and Thiourea in Pyridine
This method offers a relatively shorter reaction time.
Procedure:
-
A solution of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of pyridine is boiled under a reflux condenser with stirring for 3 hours.[1]
-
After cooling, the reaction mixture is thoroughly stirred with 500 ml of water.
-
The resulting solid is filtered off with suction, washed with water, and dried.
-
This procedure yields approximately 11.6 g of 2-amino-5-nitrobenzothiazole.[1]
Method 2: From 2,4-Dinitrochlorobenzene and Thiourea in Sulpholane
This method provides a slightly higher yield and purity compared to the pyridine method.
Procedure:
-
A suspension of 10.13 g of 2,4-dinitrochlorobenzene and 15.2 g of thiourea in 50 ml of sulpholane is stirred at 110° to 120° C for 12 hours.
-
After cooling, the mixture is thoroughly stirred with 800 ml of water.
-
The solid is filtered off with suction and washed with water.
-
After drying, approximately 11.2 g of a yellow powder containing 2-amino-5-nitrobenzothiazole is obtained.
Synthesis of this compound via Deamination of 2-Amino-5-nitrobenzothiazole
Procedure (Adapted):
-
Diazotization: 2-amino-5-nitrobenzothiazole is dissolved in a suitable acidic medium (e.g., a mixture of sulfuric acid and water) and cooled to 0-5°C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Reduction: The freshly prepared diazonium salt solution is then added to a pre-cooled solution of hypophosphorous acid (H₃PO₂).
-
The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The evolution of nitrogen gas should be observed.
-
Upon completion of the reaction, the mixture is worked up by extraction with a suitable organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and the solvent is evaporated to yield crude this compound, which can be further purified by chromatography or recrystallization.
Reaction Workflows
The following diagrams illustrate the logical flow of the synthesis pathways described.
Caption: Synthesis of 2-Amino-5-nitrobenzothiazole via Method 1.
Caption: Synthesis of 2-Amino-5-nitrobenzothiazole via Method 2.
Caption: General workflow for the deamination of 2-Amino-5-nitrobenzothiazole.
References
A Comparative Guide to Analytical Methods for 5-Nitrobenzothiazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of 5-Nitrobenzothiazole, a key intermediate in pharmaceutical synthesis. The selection of a suitable analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. This document evaluates the performance of High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry, supported by representative experimental data.
Comparison of Analytical Method Performance
| Performance Parameter | HPLC-UV | GC-MS | LC-MS/MS | UV-Visible Spectrophotometry |
| Linearity (R²) | ≥ 0.999 | > 0.999 | > 0.99 | ≥ 0.998 |
| Range | 1 - 50 µg/mL | 0.1 - 100 µg/mL | 0.5 - 10 µg/kg | 5 - 100 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98.3% - 101.6% | 101% - 107% | 95.3% - 104.5% |
| Precision (% RSD) | ||||
| - Repeatability | < 1.5% | < 2.0% | 4% - 12% | < 2.5% |
| - Intermediate Precision | < 2.0% | < 3.0% | 2% - 9% | < 3.0% |
| Limit of Detection (LOD) | 0.2 µg/mL | ~0.01 ng/L | 0.29 - 0.44 µg/kg | 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | ~0.05 ng/L | 0.36 - 0.54 µg/kg | 3.5 µg/mL |
| Specificity | High | Very High | Very High | Low |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative experimental protocols for each of the discussed techniques for the analysis of this compound or related compounds.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method offers a good balance of sensitivity, specificity, and cost-effectiveness for the routine quantification of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) ratio of acetonitrile to acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound in the mobile phase.
-
Injection Volume: 10 µL.
-
Standard Solution Preparation: A stock solution of this compound (e.g., 100 µg/mL) is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 20, and 50 µg/mL).
-
Sample Preparation: The sample is dissolved in the mobile phase, filtered through a 0.45 µm syringe filter, and injected into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides high specificity and sensitivity, making it suitable for the analysis of this compound in complex matrices, provided the compound is sufficiently volatile and thermally stable.[1][2][3]
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.[2]
-
Column: A capillary column suitable for the analysis of aromatic and heterocyclic compounds (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-300.
-
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatization can be performed to improve volatility and thermal stability. The solution is then injected into the GC-MS system.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique, ideal for the quantification of trace levels of this compound in complex biological or environmental samples.[4][5]
-
Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.[4]
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the analyte's properties.
-
Scan Type: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.
-
-
Sample Preparation: Due to the high sensitivity of the technique, sample preparation often involves a cleanup step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove matrix interferences.[5]
UV-Visible Spectrophotometry
This is a simple and cost-effective method suitable for the quantification of this compound in simple matrices where interfering substances are not present.[6][7]
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A solvent in which this compound is soluble and stable, and that is transparent in the UV-Vis region of interest (e.g., methanol, ethanol, or a suitable buffer).
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to find the wavelength of highest absorbance.
-
Standard Solution Preparation: A stock solution of this compound is prepared in the chosen solvent. A series of calibration standards are then prepared by diluting the stock solution to known concentrations.
-
Sample Preparation: The sample is dissolved in the same solvent used for the standards, and the absorbance is measured at the predetermined λmax. The concentration is then calculated using the calibration curve.
Visualizing the Analytical Method Validation Workflow
The validation of an analytical method is a systematic process to ensure that the method is suitable for its intended purpose. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for the validation of an analytical method.
The logical progression for selecting and validating an analytical method for this compound quantification is crucial for ensuring reliable and accurate results.
Caption: Logical flow for selecting an appropriate analytical method.
References
- 1. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a liquid chromatography-tandem mass spectrometry method for the identification and quantification of 5-nitroimidazole drugs and their corresponding hydroxy metabolites in lyophilised pork meat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. researchgate.net [researchgate.net]
comparative spectroscopic analysis of benzothiazole isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectroscopic data for benzothiazole and its isomers. It is designed to assist in the identification and characterization of these crucial heterocyclic compounds, which are significant scaffolds in medicinal chemistry due to their wide range of biological activities.[1] This document presents quantitative data in clear tabular formats, outlines detailed experimental protocols for key spectroscopic techniques, and includes visual workflows to aid in understanding the analytical process.
The correct identification of benzothiazole isomers is paramount for their development in medicinal chemistry.[1] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose.[1] This guide focuses on a comparative analysis of the data obtained from these methods.
Data Presentation: Comparative Spectroscopic Data
The following tables summarize key spectroscopic data for benzothiazole and several of its common isomers. These values have been compiled from various experimental and theoretical studies.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | H2 | H4 | H5 | H6 | H7 | Other Protons | Solvent |
| Benzothiazole | 9.24 | 8.14 | 7.50 | 7.40 | 8.08 | - | Acetone-d₆ |
| 2-Aminobenzothiazole | - | 7.55 (d) | 7.03 (t) | 7.26 (t) | 7.62 (d) | 7.5 (s, NH₂) | DMSO-d₆ |
| 2-Hydroxybenzothiazole | - | 7.2-7.8 (m) | 7.2-7.8 (m) | 7.2-7.8 (m) | 7.2-7.8 (m) | - | DMSO-d₆ |
| 2-Methylbenzothiazole | - | 7.89 (d) | 7.33 (t) | 7.44 (t) | 7.99 (d) | 2.83 (s, CH₃) | CDCl₃ |
Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm) downfield from a tetramethylsilane (TMS) internal standard. Multiplicities are denoted as s (singlet), d (doublet), and t (triplet), m (multiplet).[1]
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | C2 | C4 | C5 | C6 | C7 | C7a | C3a | Other Carbons | Solvent |
| Benzothiazole | 155.0 | 127.5 | 125.5 | 126.8 | 122.9 | 153.5 | 134.2 | - | CDCl₃ |
| 2-Aminobenzothiazole | 166.8 | 119.5 | 125.2 | 124.1 | 128.9 | 151.5 | - | - | DMSO-d₆ |
| 2-Methylbenzothiazole | 167.5 | 121.5 | 124.7 | 126.1 | 122.3 | 153.1 | 134.8 | 19.8 (CH₃) | CDCl₃ |
Data compiled from multiple sources. Chemical shifts are reported in parts per million (ppm).[2]
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | C=N Stretch | Aromatic C=C Stretch | C-H Stretch (Aromatic) | N-H Stretch | Other Key Bands |
| Benzothiazole | ~1600 | ~1560, 1475, 1430 | ~3060 | - | - |
| 2-Aminobenzothiazole | ~1640 | ~1595, 1540 | ~3050 | ~3400, 3300 | - |
| 2-Hydroxybenzothiazole | - | ~1610, 1560 | ~3070 | - | ~1680 (C=O), ~3200-2500 (O-H) |
| 2-Methylbenzothiazole | ~1615 | ~1560, 1470 | ~3060 | - | ~2920 (C-H Aliphatic) |
Vibrational frequencies are reported in reciprocal centimeters (cm⁻¹). The spectra for solid samples are often recorded using KBr pellets or Attenuated Total Reflectance (ATR).[2][3]
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| Benzothiazole | 135 | 108, 91, 69 |
| 2-Aminobenzothiazole | 150 | 123, 108, 96 |
| 2-Hydroxybenzothiazole | 151 | 123, 96 |
| 2-Methylbenzothiazole | 149 | 148, 108, 91 |
m/z represents the mass-to-charge ratio. Data is typically acquired using Electron Ionization (EI) at 70 eV.[4]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2]
-
Sample Preparation : Dissolve 5-10 mg of the benzothiazole isomer in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.[1] Ensure the sample is completely dissolved.[1]
-
Instrument Setup : Tune and shim the NMR spectrometer according to the solvent used.
-
¹H NMR Data Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.[1]
-
¹³C NMR Data Acquisition : Use a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm), a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans are generally required compared to ¹H NMR.[1]
-
Data Processing : Process the raw data using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation :
-
KBr Pellet : Grind a small amount of the solid sample with dry potassium bromide (KBr) powder using a mortar and pestle.[1] Press the mixture into a thin, transparent disk using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.[2] This method requires minimal sample preparation.
-
-
Data Acquisition : Record the spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.
-
Sample Preparation : Prepare a dilute solution of the benzothiazole isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).[1] The concentration should be adjusted to obtain an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[1]
-
Instrument Setup : Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Data Acquisition : Record a baseline spectrum using a cuvette filled with the pure solvent (blank).[1] Then, record the absorption spectrum of the sample solution over a specific wavelength range.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound.[2]
-
Sample Introduction : For volatile and thermally stable compounds like many benzothiazole isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used.[4] Less volatile or thermally labile compounds can be analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) with a suitable ionization source like Electrospray Ionization (ESI).[4]
-
Ionization : Electron Ionization (EI) at 70 eV is a standard method for generating ions in GC-MS.[4]
-
Mass Analysis : A mass analyzer, such as a quadrupole or ion trap, separates the ions based on their mass-to-charge ratio.[4]
-
Detection : An electron multiplier detects the separated ions.
-
Data Acquisition : The mass spectrum is recorded over a specific mass range (e.g., m/z 40-400).[4]
Visualization of Analytical Workflow and Data Interpretation
The following diagrams illustrate the general workflow for the comparative spectroscopic analysis of benzothiazole isomers and the logical relationship between the different spectroscopic techniques and the structural information they provide.
References
Unveiling the Therapeutic Promise of Novel 5-Nitrobenzothiazole Compounds: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 5-nitrobenzothiazole core has emerged as a promising pharmacophore, demonstrating a diverse range of biological activities. This guide provides a comprehensive, data-driven comparison of novel this compound derivatives against established therapeutic agents in the fields of oncology and infectious diseases, offering insights into their therapeutic potential and mechanisms of action.
This comparative analysis synthesizes preclinical data on the anticancer and antimicrobial properties of this compound compounds and their close analogs. The objective is to furnish a clear, evidence-based resource to inform further research and development in this critical area of medicinal chemistry.
Comparative Efficacy: A Data-Driven Overview
To contextualize the therapeutic potential of novel this compound compounds, this section presents a summary of their in vitro efficacy. The data is benchmarked against standard-of-care drugs, providing a framework for evaluating their potency.
Anticancer Activity
The antiproliferative potential of this compound derivatives and related compounds has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting cancer cell growth, are summarized below. For context, data for closely related and well-documented 4-substituted methoxybenzoyl-aryl-thiazoles (SMARTs) are included, alongside standard chemotherapeutic agents.[1]
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Standard Drug | Cancer Cell Line | IC50 (µM) |
| SMART-F | PC-3 (Prostate) | 0.006 - 0.043[1] | Doxorubicin | MCF-7 (Breast) | ~0.1 - 1.0 |
| SMART-F | A375 (Melanoma) | 0.006 - 0.043[1] | Paclitaxel | PC-3 (Prostate) | 0.00516[1] |
| SMART-H | PC-3 (Prostate) | ~0.056[1] | Paclitaxel | DU145 (Prostate) | 0.00515[1] |
| Representative Benzothiazole Derivative | MCF-7 (Breast) | 34.5[2] | Colchicine | A375 (Melanoma) | 0.0106[1] |
| Representative Benzothiazole Derivative | HeLa (Cervical) | 44.15[2] | Etoposide | U-937 (Lymphoma) | 2.16 |
| Representative Benzothiazole Derivative | MG63 (Osteosarcoma) | 36.1[2] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is a compilation from multiple sources for comparative purposes.
Antimicrobial Activity
The benzothiazole scaffold is a promising framework for the development of new antimicrobial agents. The in vitro minimum inhibitory concentration (MIC) of representative benzothiazole derivatives against common bacterial and fungal strains is compared with the broad-spectrum antibiotic ciprofloxacin. A lower MIC value indicates greater antimicrobial efficacy.
| Compound/Analog | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Standard Drug | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| Sulfonamide Benzothiazole Derivative | 3.1 - 6.2 | 12.5 | 3.1 | - | Ciprofloxacin | 0.25 - 2.0 | 0.25 - 1.0 |
| Benzothiazole-Thiophene Derivative | 6.25 | - | - | - | Ciprofloxacin | 0.25 - 2.0 | 0.25 - 1.0 |
| 2-Arylbenzothiazole Analog | - | - | - | - | Ciprofloxacin | 0.25 - 2.0 | 0.25 - 1.0 |
Note: '-' indicates data not available. MIC values are sourced from multiple studies and are presented for comparative purposes.[3]
Mechanisms of Action
The therapeutic effects of this compound derivatives are underpinned by their interaction with specific cellular targets and signaling pathways. Two prominent mechanisms that have been identified for related benzothiazole compounds are the inhibition of tubulin polymerization and the modulation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Inhibition of Tubulin Polymerization
Several benzothiazole derivatives exert their anticancer effects by disrupting the dynamics of microtubules, which are crucial for cell division, intracellular transport, and the maintenance of cell shape.[1] These compounds often bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
JNK Signaling Pathway Inhibition
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as apoptosis, inflammation, and stress responses.[4] Dysregulation of the JNK pathway is implicated in various diseases, including cancer and inflammatory disorders.[4] Certain 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles have been identified as potent and selective allosteric inhibitors of JNK.[4] These compounds are thought to bind to the JIP (JNK-interacting protein) binding site on JNK, thereby preventing the protein-protein interactions necessary for JNK activation and downstream signaling.[4]
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of novel this compound compounds, detailed experimental protocols for key assays are provided below.
Synthesis of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazole
This protocol describes a method for synthesizing a key class of JNK inhibitors.[4]
Materials:
-
Benzothiazole-2-thiol
-
Methanol
-
Sodium methoxide (NaOMe) in methanol
-
2-bromo-5-nitrothiazole
-
1 N Hydrochloric acid (HCl)
-
Water
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve benzothiazole-2-thiol (1 mmol) in methanol (5 mL).
-
Add sodium methoxide solution (1.2 mmol) to the mixture at room temperature and stir for 5 minutes.
-
Add 2-bromo-5-nitrothiazole (1.1 mmol) to the reaction mixture.
-
Stir the reaction for 16 hours or until completion is confirmed by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with 1 N HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water, hexanes, and 10% ethyl acetate in hexanes to yield the final product.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting a dose-response curve.
In Vitro Tubulin Polymerization Inhibition Assay
This assay measures the effect of a compound on the assembly of microtubules from purified tubulin.
Principle: The polymerization of tubulin into microtubules increases the turbidity of a solution, which can be monitored by measuring the absorbance at 340 nm over time.
Protocol:
-
Reagent Preparation: Reconstitute purified tubulin in a general tubulin buffer. Prepare a range of concentrations of the test compound and a positive control (e.g., colchicine).
-
Reaction Setup: In a pre-warmed 96-well plate, add the test compound or control to the wells.
-
Initiation of Polymerization: Add the tubulin solution to each well to initiate the polymerization reaction.
-
Data Acquisition: Immediately place the plate in a spectrophotometer pre-heated to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes).
-
Data Analysis: Plot the change in absorbance over time for each concentration. The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the absorbance increase compared to the vehicle control.
Conclusion and Future Directions
The available preclinical data suggests that novel this compound compounds hold significant therapeutic potential, particularly in the realms of oncology and infectious diseases. Their ability to interact with key cellular targets such as tubulin and the JNK signaling pathway provides a strong rationale for their further development. The comparative analysis presented in this guide highlights their potency, which in some cases for related analogs, is comparable to or exceeds that of standard therapeutic agents.
While the direct experimental data for a wide range of novel this compound compounds remains to be fully elucidated, the insights gleaned from structurally related benzothiazole derivatives provide a promising foundation for future research. The detailed experimental protocols and workflows outlined here offer a standardized framework for the rigorous evaluation of these compounds. Future in-depth in vitro and in vivo studies are warranted to fully characterize their pharmacological profiles, including efficacy, safety, and pharmacokinetic properties, to pave the way for their potential clinical translation.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antibacterial Spectrum of Nitrobenzothiazole Derivatives
Introduction
Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a nitro group onto the benzothiazole scaffold can modulate its electronic properties and biological activity, potentially enhancing its antibacterial potency.[3] This guide provides a comparative overview of the antibacterial spectrum of nitrobenzothiazole derivatives based on available experimental data. While comprehensive comparative studies focusing specifically on a series of 5-nitrobenzothiazole derivatives are limited in the current literature, this document summarizes the existing quantitative data for various nitro-substituted benzothiazoles to offer insights into their potential as antibacterial agents. The data is presented to aid researchers, scientists, and drug development professionals in understanding the structure-activity relationships and antibacterial potential of this class of compounds.
Data Presentation: Antibacterial Activity of Nitrobenzothiazole Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various nitrobenzothiazole derivatives against a range of Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of a chemical that prevents visible growth of a bacterium.
| Compound ID/Description | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4a (A 1,2,3,5-tetrazine derivative linked to a 6-nitrobenzothiazole moiety) | Klebsiella aerogenes | 256 | Gentamicin | 2 |
| Acinetobacter baumannii | 16 | Gentamicin | 1 | |
| Enterococcus faecium | 64 | Gentamicin | 2 | |
| Staphylococcus epidermidis | 16 | Gentamicin | 0.25 | |
| Compound 4b (N-4-Hydroxy-2,3-bis[3-(3-Nitro-benzenethiol-5)-yl-7-nitro-9-thia-1,2-diaza-3,4a-diazonia-fluorene-4)-yl-diazenyl]-5,6-bis[(6-Nitro-benzothiazol-2)-yl-diazenyl]-phenyl-acetamide disulfate)[4] | Klebsiella aerogenes | 64 | Gentamicin | 2 |
| Acinetobacter baumannii | 16 | Gentamicin | 1 | |
| Enterococcus faecium | 8 | Gentamicin | 2 | |
| Staphylococcus epidermidis | >256 | Gentamicin | 0.25 | |
| Compound 4c (A 1,2,3,5-tetrazine derivative linked to a 6-nitrobenzothiazole moiety) | Klebsiella aerogenes | 256 | Gentamicin | 2 |
| Acinetobacter baumannii | 64 | Gentamicin | 1 | |
| Enterococcus faecium | 64 | Gentamicin | 2 | |
| Staphylococcus epidermidis | 16 | Gentamicin | 0.25 |
Note: The data presented is for complex molecules containing a 6-nitrobenzothiazole moiety. Direct MIC data for simple this compound derivatives was not available in the reviewed literature.
Experimental Protocols
The following is a detailed methodology for the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are standard procedures for evaluating antibacterial activity.[4]
1. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
-
Bacterial Strain Preparation: Bacterial strains are cultured on appropriate agar plates and incubated at 37°C for 18-24 hours. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Preparation: The test compounds (nitrobenzothiazole derivatives) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration. A series of two-fold dilutions of the compounds are then prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well of the microtiter plate containing the diluted compounds is inoculated with the prepared bacterial suspension. Positive control wells (containing bacteria and medium without the test compound) and negative control wells (containing medium only) are also included. The plates are then incubated at 37°C for 16-20 hours.
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be assessed visually or by using a reagent like p-iodonitrotetrazolium chloride, which turns pink in the presence of viable microorganisms.[4]
2. Determination of Minimum Bactericidal Concentration (MBC)
-
Subculturing: Following the MIC determination, an aliquot (e.g., 10 µL) is taken from each well that showed no visible growth and is plated onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
MBC Determination: The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum. This is determined by counting the number of colonies on the agar plates.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate a typical experimental workflow for antibacterial screening and a proposed mechanism of action for some benzothiazole derivatives.
Caption: Experimental workflow for antibacterial drug discovery.
Caption: Proposed mechanism of action: Inhibition of DNA Gyrase.
The available data, although not extensive for this compound derivatives specifically, suggests that the nitrobenzothiazole scaffold is a promising area for the development of new antibacterial agents. The presented MIC values for complex molecules containing a 6-nitrobenzothiazole moiety indicate activity against both Gram-positive and Gram-negative bacteria, although the potency varies significantly depending on the overall structure of the molecule.
A key mechanism of action for some benzothiazole derivatives is the inhibition of essential bacterial enzymes like DNA gyrase.[2][5] Further research, including the synthesis and systematic screening of a library of this compound derivatives, is necessary to fully elucidate their antibacterial spectrum and to establish clear structure-activity relationships. Such studies would be invaluable for optimizing the potency and selectivity of these compounds, paving the way for the development of novel and effective antibacterial therapies.
References
- 1. jchr.org [jchr.org]
- 2. Recent insights into antibacterial potential of benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial activities of nitrothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial, antibiofilm and anti-quorum sensing activities of 1,2,3,5-tetrazine derivatives linked to a benzothiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 5-Nitrobenzothiazole: A Procedural Guide
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is paramount to ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-Nitrobenzothiazole, a compound requiring careful handling due to its potential hazards. Adherence to these protocols is critical for personnel safety and environmental protection.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance, primarily causing skin, eye, and respiratory irritation.[1] As with many aromatic nitro compounds, it is crucial to treat this compound and any contaminated materials as hazardous waste.[2][3][4]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C7H4N2O2S | [1] |
| Molecular Weight | 180.19 g/mol | [1] |
| CAS Number | 2942-07-6 | [1] |
| GHS Hazard Classifications | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) (Category 3) | [1] |
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to be equipped with the appropriate personal protective equipment (PPE) to prevent exposure.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that meets government standards such as NIOSH (US) or EN 166 (EU).[5]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[3][5]
-
Body Protection: A lab coat, long-sleeved shirt, and pants are mandatory.[5][6]
-
Respiratory Protection: If there is a risk of inhaling dust or vapors, use a NIOSH-approved respirator.[6]
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its contaminated materials is to manage them as hazardous waste through a licensed and approved waste disposal company.[3] Never dispose of this chemical down the drain or in regular trash.[6]
-
Waste Collection:
-
Solid Waste: Collect any surplus or expired this compound in a designated, clearly labeled hazardous waste container. The container should be robust, chemically resistant, and have a secure lid.[3][5]
-
Liquid Waste (Solutions): If the compound is in a solvent, collect it in a designated liquid hazardous waste container. Ensure the solvent is compatible with the other contents of the container.[3]
-
Contaminated Labware: Decontaminate grossly contaminated labware whenever possible. If decontamination is not feasible, dispose of it as hazardous waste.[7] Empty containers must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[3]
-
-
Labeling: Properly label the hazardous waste container with the following information:[2][3]
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.[2][3] Containers must be kept sealed and within secondary containment.[8]
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[3] Provide the disposal company with the Safety Data Sheet (SDS) for the compound.
Experimental Protocols
Currently, there are no standardized and cited experimental protocols for the in-lab neutralization or deactivation of this compound for disposal purposes. The recommended procedure is to transfer the chemical waste to a specialized disposal company.
Disposal Workflow
References
- 1. This compound | C7H4N2O2S | CID 350135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Registration Dossier - ECHA [echa.europa.eu]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
